AZD-5991
Description
Mcl-1 Inhibitor AZD5991 is an inhibitor of induced myeloid leukemia cell differentiation protein (myeloid cell leukemia-1; Mcl-1; Bcl2-L-3), with potential pro-apoptotic and antineoplastic activities. Upon administration, AZD5991 binds to Mcl-1, thereby preventing the binding of Mcl-1 to and inactivation of certain pro-apoptotic proteins, and promoting apoptosis of cells overexpressing Mcl-1. Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family of proteins, is upregulated in cancer cells and promotes tumor cell survival.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQCEQAXHPIRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34ClN5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601098260 | |
| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2143061-82-7, 2143010-83-5 | |
| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2143061-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD-5991 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143010835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5991 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AZD-5991 in Acute Myeloid Leukemia: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. A key survival mechanism for AML cells is the evasion of apoptosis, often mediated by the overexpression of anti-apoptotic proteins of the B-cell lymphoma 2 (BCL-2) family. Myeloid cell leukemia 1 (MCL-1) is a critical pro-survival member of this family and its high expression is associated with tumorigenesis, resistance to chemotherapy, and poor prognosis in AML.[1][2] AZD-5991 is a potent and highly selective, macrocyclic inhibitor of MCL-1 that has been investigated as a therapeutic agent in hematological malignancies, including AML.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound in AML, supported by preclinical data, experimental methodologies, and visualizations of the key pathways involved.
Core Mechanism of Action: Direct and Selective Inhibition of MCL-1
This compound functions as a BCL-2 homology 3 (BH3) mimetic, specifically targeting the BH3-binding groove of the MCL-1 protein with sub-nanomolar affinity. This direct binding competitively displaces pro-apoptotic proteins, such as Bak, from MCL-1.[3] In healthy cells, the sequestration of pro-apoptotic proteins by MCL-1 prevents the initiation of the intrinsic apoptotic cascade. By liberating these pro-apoptotic effectors, this compound triggers a series of events leading to programmed cell death.
The selectivity of this compound for MCL-1 over other anti-apoptotic BCL-2 family members, such as BCL-2 and BCL-xL, is a key feature of its design, minimizing off-target effects.[4]
Signaling Pathway: Induction of Intrinsic Apoptosis
The binding of this compound to MCL-1 initiates the intrinsic, or mitochondrial, pathway of apoptosis. The key steps are outlined below:
-
MCL-1 Inhibition: this compound occupies the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins.
-
Bak Activation: The release of the pro-apoptotic protein Bak leads to its activation and subsequent oligomerization.[2][3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak oligomers form pores in the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase.
-
Executioner Caspase Activation and Apoptosis: Caspase-9 activates executioner caspases, primarily caspase-3 and caspase-7. These caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-5991: A Selective MCL-1 Inhibitor for Hematologic Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a key survival factor in various cancers, particularly hematologic malignancies. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic members.[1] Myeloid Cell Leukemia 1 (MCL-1) is a pro-survival BCL-2 family protein that is frequently overexpressed in a wide range of human cancers, including multiple myeloma (MM) and acute myeloid leukemia (AML).[2][3] This overexpression is often associated with tumor progression and resistance to conventional chemotherapies and other targeted agents, such as the BCL-2 inhibitor venetoclax.[3] Consequently, the development of selective MCL-1 inhibitors has emerged as a promising therapeutic strategy to overcome drug resistance and induce apoptosis in cancer cells dependent on MCL-1 for survival.
This compound is a rationally designed, potent, and selective small molecule inhibitor of MCL-1.[4] It binds with high affinity to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins like BIM, BAK, and NOXA.[5][6][7] This liberates the pro-apoptotic effectors, leading to the activation of the mitochondrial apoptosis pathway and subsequent cancer cell death.[4][8] This document provides an in-depth review of the technical aspects of this compound, from its biochemical properties to its clinical evaluation.
Mechanism of Action
This compound functions as a BH3 mimetic, effectively antagonizing the anti-apoptotic function of MCL-1.[9] The core mechanism involves the disruption of the protein-protein interaction between MCL-1 and pro-apoptotic BCL-2 family members.
MCL-1 Signaling Pathway
MCL-1 is a critical node in the intrinsic apoptosis pathway. Under normal physiological conditions, it sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).
Caption: The MCL-1 signaling pathway in apoptosis regulation.
This compound's Point of Intervention
This compound directly binds to the BH3 groove of MCL-1, preventing the sequestration of pro-apoptotic proteins. This leads to the activation of BAK and BAX, MOMP, and the execution of apoptosis.
Caption: this compound's mechanism of action as an MCL-1 inhibitor.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Assay Type | Reference |
| MCL-1 Affinity (Kd) | 0.17 nM | Surface Plasmon Resonance (SPR) | [10] |
| MCL-1 Inhibition (IC50) | <1 nM | FRET | [9] |
| MOLP-8 Caspase EC50 (6h) | 33 nM | Caspase Activity Assay | [9] |
| MV4;11 Caspase EC50 (6h) | 24 nM | Caspase Activity Assay | [9] |
| Selectivity vs. BCL-2 | >10,000-fold | FRET | [9] |
| Selectivity vs. BCL-xL | >10,000-fold | FRET | [9] |
| Selectivity vs. BCL-w | >10,000-fold | FRET | [9] |
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Treatment | Dose | Outcome | Reference |
| MOLP-8 (MM) | Single i.v. dose | 10 mg/kg | 52% Tumor Growth Inhibition (TGI) | [4] |
| MOLP-8 (MM) | Single i.v. dose | 30 mg/kg | 93% TGI | [4] |
| MOLP-8 (MM) | Single i.v. dose | 60 mg/kg | 99% Tumor Regression (TR) | [4] |
| MOLP-8 (MM) | Single i.v. dose | 100 mg/kg | Complete TR | [4] |
| NCI-H929 (MM) | Combination w/ Bortezomib | - | Enhanced efficacy vs. single agents | [8] |
| AML Models | Single i.v. dose | - | Tumor regressions | [2] |
| AML Models | Combination w/ Venetoclax | - | Enhanced antitumor activity | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MCL-1 Binding
This assay measures the ability of a compound to disrupt the interaction between MCL-1 and a fluorescently labeled peptide derived from a BH3-only protein (e.g., BIM).
Materials:
-
Recombinant His-tagged MCL-1 protein
-
Biotinylated BIM BH3 peptide
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
384-well low-volume microplates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the test compound, His-MCL-1, and biotin-BIM peptide.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Add the Tb-anti-His antibody and streptavidin-d2.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for d2) after a time delay.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 value for this compound.
Annexin V Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Hematologic cancer cell line (e.g., MOLP-8, MV4-11)
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time (e.g., 6, 24 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Co-Immunoprecipitation (Co-IP) for MCL-1 Interaction
This technique is used to demonstrate that this compound disrupts the interaction between MCL-1 and its binding partners (e.g., BAK, BIM).
Materials:
-
Cell line expressing the proteins of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against MCL-1 for immunoprecipitation
-
Antibodies against MCL-1, BAK, and BIM for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-MCL-1 antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against MCL-1, BAK, and BIM. A decrease in the co-immunoprecipitated BAK and BIM in the this compound-treated sample indicates disruption of the interaction.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in animal models.
Materials:
-
Immunocompromised mice (e.g., SCID, NSG)
-
Hematologic cancer cell line (e.g., MOLP-8 for MM, MV4-11 for AML)
-
This compound formulation for intravenous (i.v.) administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.[11]
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound intravenously at the desired doses and schedule.[11] For example, a single i.v. dose of 10, 30, 60, or 100 mg/kg was used in the MOLP-8 model.[10][11]
-
Monitor tumor volume and body weight regularly (e.g., twice weekly).[11]
-
At the end of the study, or at intermediate time points, tumors can be harvested for pharmacodynamic analysis (e.g., cleaved caspase-3 levels).
References
- 1. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD5991 [openinnovation.astrazeneca.com]
- 3. LANCE and LANCE Ultra TR-FRET Assays | Revvity [revvity.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Time-Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small-Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. researchgate.net [researchgate.net]
- 11. file.glpbio.com [file.glpbio.com]
AZD-5991 BH3 mimetic activity explained
An In-Depth Technical Guide on the Core BH3 Mimetic Activity of AZD-5991
Introduction
This compound is a rationally designed, macrocyclic small molecule that functions as a potent and highly selective B-cell lymphoma-2 (BCL-2) homology 3 (BH3) mimetic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a key survival mechanism in many cancers, particularly hematologic malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML), and is a known driver of resistance to various anticancer therapies.[1][2] this compound was developed to specifically target this dependency, restoring the natural process of apoptosis in cancer cells. This guide provides a detailed examination of its mechanism of action, biochemical and cellular activity, and the experimental protocols used to characterize its function.
Mechanism of Action: Restoring Apoptosis
The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins, which includes pro-survival members (like MCL-1, BCL-2, and BCL-xL), pro-apoptotic effectors (BAK, BAX), and pro-apoptotic BH3-only proteins (like BIM, PUMA, NOXA). In cancer cells, overexpressed anti-apoptotic proteins such as MCL-1 sequester pro-apoptotic proteins, preventing the activation of BAK and BAX and thereby blocking apoptosis.[3][4]
This compound acts as a BH3 mimetic, mimicking the BH3 domain of pro-apoptotic proteins. It binds with high affinity to a hydrophobic groove on the MCL-1 protein.[3][4] This competitive binding displaces previously sequestered pro-apoptotic effector proteins, particularly BAK.[1][5] Once liberated, BAK undergoes a conformational change, leading to its oligomerization in the outer mitochondrial membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[6] Released cytochrome c associates with Apoptotic Peptidase Activating Factor 1 (APAF-1) to form the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases-3 and -7, which cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell and apoptotic death.[5][6][7]
Caption: this compound induced intrinsic apoptosis pathway.
Quantitative Data: Biochemical Activity and Selectivity
This compound demonstrates sub-nanomolar potency against human MCL-1 and exceptional selectivity over other BCL-2 family proteins. This high selectivity is critical for minimizing off-target effects. For instance, sparing BCL-xL avoids the thrombocytopenia commonly associated with BCL-xL inhibition. The binding affinity and inhibitory concentrations have been quantified using various biochemical assays.
Table 1: Biochemical Potency and Selectivity of this compound
| Target Protein | Assay Type | Parameter | Value | Selectivity vs. MCL-1 | Reference(s) |
|---|---|---|---|---|---|
| MCL-1 | FRET | IC₅₀ | <3.1 nM | - | [3][4] |
| MCL-1 | FRET | IC₅₀ | 0.72 nM | - | [8][9] |
| MCL-1 | FRET | Kᵢ | 200 pM | - | [8][9] |
| MCL-1 | SPR | Kₔ | 170 pM | - | [8][10][11] |
| BCL-2 | FRET | IC₅₀ | 20 µM | >27,000-fold | [8][9] |
| BCL-xL | FRET | IC₅₀ | 36 µM | >50,000-fold | [8][9] |
| BCL-w | FRET | IC₅₀ | 49 µM | >68,000-fold | [8][9] |
| BFL-1 | FRET | IC₅₀ | 24 µM | >33,000-fold |[8][9] |
FRET: Förster Resonance Energy Transfer; SPR: Surface Plasmon Resonance; IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibitory constant; Kₔ: Dissociation constant.
Quantitative Data: Cellular Activity
The potent biochemical activity of this compound translates into effective induction of apoptosis in MCL-1-dependent cancer cell lines, particularly those of hematological origin.[5][7] The cytotoxic activity correlates with the induction of apoptosis markers, such as caspase-3 cleavage and PARP cleavage.[5]
Table 2: Cellular Potency of this compound in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference(s) |
|---|---|---|---|---|
| MV-4-11 | AML | IC₅₀ | 0.0044 | [12] |
| MV-4-11 | AML | Caspase EC₅₀ (6h) | 0.024 | [7] |
| MOLP-8 | MM | IC₅₀ | 0.0162 | [12] |
| MOLP-8 | MM | Caspase EC₅₀ (6h) | 0.033 | [7] |
| OCI-AML3 | AML | IC₅₀ (48h) | 0.550 | [13] |
| NCI-H929 | MM | IC₅₀ | 0.0582 | [12] |
| KMS-12-BM | MM | IC₅₀ | 0.0239 | [12] |
| Primary MM Cells | MM | Annexin V EC₅₀ (24h) | <0.100 in 71% of samples |[7][9] |
AML: Acute Myeloid Leukemia; MM: Multiple Myeloma; IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration.
Experimental Protocols
Characterization of this compound's activity relies on a suite of biochemical and cell-based assays. Below are the methodologies for key experiments.
Förster Resonance Energy Transfer (FRET) Assay
This competitive binding assay is used to determine the IC₅₀ of an inhibitor against a protein-protein interaction.
-
Principle: A fluorescently labeled BH3 peptide (e.g., from the BIM protein) acts as a probe. When bound to a recombinant MCL-1 protein tagged with a complementary fluorophore, FRET occurs. An unlabeled inhibitor (this compound) competes with the labeled peptide for binding to MCL-1, causing a decrease in the FRET signal.
-
Protocol:
-
Recombinant, tagged MCL-1 protein is incubated with a fluorescently labeled BIM BH3 peptide.
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is incubated to reach equilibrium (e.g., 120-180 minutes).[14]
-
The FRET signal is measured using a plate reader.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the kinetics (on-rate, kₐ; off-rate, kₔ) and affinity (Kₔ) of the interaction between this compound and MCL-1.
-
Principle: An MCL-1 protein is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. Binding of this compound to MCL-1 causes a change in the refractive index at the surface, which is detected in real-time as a response.
-
Protocol:
-
Immobilize recombinant human MCL-1 onto a sensor chip.
-
Inject a series of concentrations of this compound in solution across the chip surface to measure association.
-
Flow a buffer solution without this compound over the chip to measure dissociation.
-
The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and calculate the Kₔ (kₔ/kₐ).
-
Co-Immunoprecipitation (Co-IP)
This assay is used to demonstrate that this compound disrupts the interaction between MCL-1 and its pro-apoptotic binding partners (e.g., BIM, BAK) within the cell.
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
-
Protocol:
-
Treat MCL-1 dependent cells (e.g., MOLP-8) with either DMSO (vehicle control) or this compound for a specified time (e.g., 30 minutes).[5]
-
Lyse the cells in a non-denaturing lysis buffer and quantify total protein concentration.
-
Incubate the cell lysates with a primary antibody against MCL-1 overnight at 4°C.[5]
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads multiple times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads and analyze by Western blot.
-
Probe the Western blot with antibodies for MCL-1 and for a known binding partner like BIM or BAK. A reduced amount of co-precipitated BIM/BAK in the this compound-treated sample indicates disruption of the protein-protein interaction.[15]
-
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these apoptotic cells. A viability dye like Propidium Iodide (PI) is co-stained to distinguish early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).[6]
-
Protocol:
-
Seed cells and treat with various concentrations of this compound for a set time (e.g., 24 hours).[16]
-
Harvest the cells by centrifugation.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry, quantifying the populations of live, early apoptotic, and late apoptotic/necrotic cells.[6][16]
-
Preclinical In Vivo Activity
In preclinical xenograft models of multiple myeloma (MOLP-8, NCI-H929) and acute myeloid leukemia, this compound demonstrated potent, dose-dependent antitumor activity.[7][8] A single intravenous dose was sufficient to cause complete tumor regression in several models.[1][5] This in vivo efficacy was tightly correlated with the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 in tumor lysates as soon as 30 minutes after administration.[7] Furthermore, this compound showed synergistic or enhanced antitumor activity when combined with other agents like the BCL-2 inhibitor venetoclax or the proteasome inhibitor bortezomib.[3][7]
Conclusion
This compound is a highly potent and selective BH3 mimetic that effectively inhibits the anti-apoptotic protein MCL-1. Its mechanism of action involves the direct binding to MCL-1, which liberates pro-apoptotic BAK, thereby triggering the intrinsic mitochondrial apoptosis pathway. This activity translates from sub-nanomolar biochemical potency to robust apoptosis induction in MCL-1-dependent cancer cells and significant tumor regression in preclinical in vivo models. While preclinical data were highly promising, its clinical development was halted due to a narrow therapeutic window, highlighted by observations of cardiac toxicity in a Phase 1 trial.[17][18][19] Nevertheless, the study of this compound provides a comprehensive blueprint for the development and characterization of selective BH3 mimetics and underscores the therapeutic potential of targeting MCL-1 in hematologic malignancies.
References
- 1. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. AZD5991 [openinnovation.astrazeneca.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD5991 (this compound) | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Drug: AZD5991 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. THE MCL-1 INHIBITOR AZD5991 DISPLAYS A PROMISING TARGETED THERAPY FOR ACUTE MYELOID LEUKEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 14. AZD5991 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. mdnewsline.com [mdnewsline.com]
Preclinical Development of AZD-5991: A Technical Guide
Introduction
AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that plays a crucial role in cell survival and is often overexpressed in various cancers, contributing to tumorigenesis and resistance to anti-cancer therapies.[3][4][5] this compound is a BH3 mimetic, designed to bind to the BH3-binding groove of Mcl-1, thereby preventing its interaction with pro-apoptotic proteins like Bak and enabling the induction of apoptosis.[1][4][5] This technical guide provides a comprehensive overview of the preclinical development of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Assay Type | Reference |
| Mcl-1 Affinity | |||
| IC₅₀ | <1 nM | FRET | [1] |
| IC₅₀ | 0.7 nM | FRET | [6] |
| Kᵢ | 0.13 nM | - | [6] |
| Kᵢ | 200 pM | FRET | [6] |
| Kd | 0.17 nM | Surface Plasmon Resonance (SPR) | [6] |
| Selectivity vs. other Bcl-2 Family Proteins | |||
| Bcl-2 IC₅₀ | 20 µM | FRET | [6] |
| Bcl-2 Kᵢ | 6.8 µM | FRET | [6] |
| Bcl-xL IC₅₀ | 36 µM | FRET | [6] |
| Bcl-xL Kᵢ | 18 µM | FRET | [6] |
| Bcl-w IC₅₀ | 49 µM | FRET | [6] |
| Bcl-w Kᵢ | 25 µM | FRET | [6] |
| Bfl-1 IC₅₀ | 24 µM | FRET | [6] |
| Bfl-1 Kᵢ | 12 µM | FRET | [6] |
| Cellular Apoptotic Activity | |||
| MOLP-8 6h Caspase EC₅₀ | 33 nM | Caspase Activity Assay | [1] |
| MV4;11 6h Caspase EC₅₀ | 24 nM | Caspase Activity Assay | [1] |
| MM Patient Primary Cells 24h Annexin V EC₅₀ | <100 nM in 71% of samples (34/48) | Annexin V Assay | [1] |
Table 2: In Vivo Efficacy of this compound in a MOLP-8 Multiple Myeloma Xenograft Model
| Dose (mg/kg, single i.v.) | Outcome (10 days post-treatment) | Reference |
| 10 | 52% Tumor Growth Inhibition (TGI) | [6] |
| 30 | 93% Tumor Growth Inhibition (TGI) | [6] |
| 60 | 99% Tumor Regression (TR) | [6] |
| 100 | 100% Tumor Regression (TR) | [6] |
Table 3: Preclinical Pharmacokinetics of this compound in Mice with MOLP-8 Tumors
| Dose (mg/kg, single i.v.) | Plasma Concentration at 24h (ng/mL) | Reference |
| 10 - 100 | ~3 | [3] |
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay for Binding Affinity
This protocol outlines a generalized procedure for determining the binding affinity of this compound to Mcl-1 and other Bcl-2 family proteins using a FRET-based assay.
Objective: To quantify the inhibitory concentration (IC₅₀) and inhibitory constant (Kᵢ) of this compound.
Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In this assay, a fluorescently labeled BH3 peptide (donor) and a labeled Bcl-2 family protein (acceptor) are used. When in close proximity (i.e., bound), excitation of the donor fluorophore results in energy transfer to the acceptor, leading to its emission. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
Materials:
-
Recombinant human Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and Bfl-1 proteins
-
Fluorescently labeled BH3 peptide (e.g., Bim BH3 peptide)
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween 20)
-
384-well microplates
-
Plate reader capable of measuring time-resolved FRET
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caspase-3/7 Activity Assay
This protocol describes a generalized method to measure the induction of apoptosis by this compound through the activation of caspases.
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for inducing caspase activity.
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that cleave a specific peptide substrate, resulting in the release of a fluorogenic or chromogenic molecule. The increase in fluorescence or absorbance is proportional to the caspase activity.
Materials:
-
Cancer cell lines (e.g., MOLP-8, MV4;11)
-
This compound
-
Cell culture medium and supplements
-
Caspase-3/7 assay kit (containing a luminogenic substrate and lysis/reaction buffer)
-
96-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 6 hours).
-
Add the caspase-3/7 reagent (which includes the substrate and lysis buffer) to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence values to the vehicle control to determine the fold-increase in caspase activity.
-
Calculate the EC₅₀ value by plotting the dose-response curve and fitting it to a suitable model.
Annexin V Apoptosis Assay
This protocol provides a general framework for detecting apoptosis induced by this compound using Annexin V staining and flow cytometry.
Objective: To quantify the percentage of apoptotic cells in a population following treatment with this compound.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells. By co-staining with fluorescently labeled Annexin V and PI, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines or primary patient cells
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
In Vivo Xenograft Efficacy Study
This protocol outlines a generalized procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
Objective: To assess the in vivo efficacy of this compound in a subcutaneous tumor model.
Animals:
-
Female immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MOLP-8) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound intravenously (i.v.) at various doses as a single agent or in combination with other therapies. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoints are typically tumor growth inhibition (TGI) or tumor regression (TR).
-
Pharmacodynamic Analysis: At specified time points after treatment, a subset of tumors can be harvested to assess target engagement and downstream effects, such as cleaved caspase-3 levels, by methods like Meso Scale Discovery (MSD) assay or Western blotting.
-
Pharmacokinetic Analysis: Plasma samples can be collected at various time points after dosing to determine the pharmacokinetic profile of this compound using LC-MS/MS.
Co-Immunoprecipitation (Co-IP)
This protocol describes a generalized method to investigate the disruption of Mcl-1 protein-protein interactions by this compound.
Objective: To determine if this compound can displace pro-apoptotic proteins (e.g., Bim, Bak) from Mcl-1.
Principle: Co-IP is used to isolate a protein of interest and its binding partners. An antibody specific to the "bait" protein (Mcl-1) is used to pull down the entire protein complex. The components of the complex are then analyzed by Western blotting.
Materials:
-
Cancer cell lines (e.g., MOLP-8)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Antibodies against Mcl-1, Bim, Bak, and other proteins of interest for Western blotting
Procedure:
-
Treat cells with this compound or vehicle control for a short duration (e.g., 30 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Mcl-1, Bim, Bak, and other relevant proteins, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of Bim or Bak co-immunoprecipitated with Mcl-1 in the this compound-treated sample indicates disruption of the interaction.
Mandatory Visualization
Caption: Mechanism of action of this compound.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. Caspase activity assays [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the AZD-5991 Induced Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of AZD-5991, a potent and selective Mcl-1 inhibitor. It details the induced apoptosis pathway, presents key quantitative data from preclinical studies, outlines detailed experimental protocols for relevant assays, and includes visualizations of the signaling cascade and experimental workflows.
Core Mechanism of Action: Selective Mcl-1 Inhibition
This compound is a macrocyclic small molecule that acts as a B-cell lymphoma 2 (Bcl-2) homology 3 (BH3) mimetic.[1][2] It is highly selective for the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), binding with sub-nanomolar affinity. The binding affinity of this compound for Mcl-1 is significantly higher than for other anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL, with a selectivity of over 5,000 and 8,000-fold, respectively.[1][2] This high selectivity minimizes off-target effects and contributes to its potent pro-apoptotic activity in Mcl-1 dependent cancer cells.
The primary function of Mcl-1 is to sequester pro-apoptotic proteins, particularly Bak and to a lesser extent Bak, thereby preventing their activation and the subsequent initiation of the mitochondrial apoptosis pathway. By binding to the BH3-binding groove of Mcl-1, this compound competitively displaces these pro-apoptotic partners.[3] This liberation of Bak is a critical event that triggers the downstream apoptotic cascade.
The this compound Induced Apoptosis Pathway
The induction of apoptosis by this compound follows the intrinsic or mitochondrial pathway. The key steps are outlined below:
-
Mcl-1 Inhibition: this compound enters the cell and directly binds to Mcl-1, preventing it from sequestering the pro-apoptotic protein Bak.[4] Co-immunoprecipitation studies have confirmed the release of Bak from Mcl-1 in response to this compound treatment.[3]
-
Bak Activation: Once released, Bak undergoes a conformational change, leading to its oligomerization and insertion into the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized Bak forms pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors from the intermembrane space into the cytoplasm. These factors include cytochrome c and Smac/DIABLO.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits pro-caspase-9 to form the apoptosome complex.
-
Caspase Activation Cascade: Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7.
-
Execution of Apoptosis: The activated effector caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates. A key substrate is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme.[2] Cleavage of PARP is a hallmark of apoptosis. The widespread protein degradation ultimately leads to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
Caption: this compound induced apoptosis signaling pathway.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated across a range of hematological cancer cell lines. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay | Source |
| Mcl-1 Binding Affinity (Ki) | < 1 nM | FRET | [5] |
| MOLP-8 Caspase EC50 (6h) | 33 nM | Caspase Activity Assay | [5] |
| MV4;11 Caspase EC50 (6h) | 24 nM | Caspase Activity Assay | [5] |
| NCI-H929 Annexin V EC50 (24h) | < 100 nM | Flow Cytometry | [5] |
Table 2: Efficacy of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50/EC50 | Assay | Source |
| MOLP-8 | Acute Myeloid Leukemia | < 100 nM | Caspase Activity | [5] |
| MV4;11 | Acute Myeloid Leukemia | < 100 nM | Caspase Activity | [5] |
| Multiple Myeloma (7/19 lines) | Multiple Myeloma | < 100 nM | Caspase Activity | [5] |
| Acute Myeloid Leukemia (6/22 lines) | Acute Myeloid Leukemia | < 100 nM | Caspase Activity | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Fluorescence Resonance Energy Transfer (FRET) Assay for Mcl-1 Binding
This protocol outlines a time-resolved FRET (TR-FRET) assay to determine the binding affinity of this compound to Mcl-1.
Materials:
-
Recombinant His-tagged Mcl-1 protein
-
Biotinylated BH3 peptide (e.g., from Bak)
-
Terbium-conjugated anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (acceptor fluorophore)
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the following to each well:
-
5 µL of assay buffer (for control) or this compound dilution.
-
5 µL of a solution containing His-Mcl-1 and the biotinylated BH3 peptide.
-
10 µL of a solution containing the terbium-conjugated anti-His antibody and the streptavidin-conjugated acceptor fluorophore.
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for terbium) and ~665 nm (for the acceptor).
-
Calculate the FRET ratio (665 nm emission / 620 nm emission).
-
Plot the FRET ratio against the logarithm of the this compound concentration and fit the data to a suitable binding model to determine the IC50 or Ki.
Annexin V Apoptosis Assay by Flow Cytometry
This protocol describes the detection of apoptosis through the externalization of phosphatidylserine using Annexin V staining.
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound. For adherent cells, use a gentle dissociation method.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V negative, PI negative: Live cells
-
Annexin V positive, PI negative: Early apoptotic cells
-
Annexin V positive, PI positive: Late apoptotic/necrotic cells
-
Co-Immunoprecipitation (Co-IP) for Mcl-1 Protein Interactions
This protocol is for the isolation of Mcl-1 and its interacting proteins to demonstrate the displacement of Bak by this compound.
Caption: A representative Co-Immunoprecipitation workflow.
Materials:
-
Cell lysates from cells treated with this compound or vehicle control
-
Co-IP lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-Mcl-1 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Elution buffer (e.g., 2X Laemmli sample buffer)
Procedure:
-
Lyse the cells in Co-IP lysis buffer and quantify the protein concentration.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the anti-Mcl-1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to each sample and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with cold Co-IP lysis/wash buffer.
-
Elute the bound proteins by resuspending the beads in elution buffer and heating at 95-100°C for 5-10 minutes.
-
Analyze the eluates by immunoblotting for Mcl-1 and its binding partners (e.g., Bak).
Immunoblotting for Cleaved Caspase-3 and PARP
This protocol describes the detection of key apoptosis markers by western blotting.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of the cleaved fragments of caspase-3 (~17/19 kDa) and PARP (~89 kDa).
Clinical Context and Future Directions
A Phase I clinical trial (NCT03218683) was initiated to evaluate this compound in patients with relapsed or refractory hematological malignancies.[6][7] However, the trial was placed on a voluntary hold and subsequently terminated due to observations of asymptomatic elevations in cardiovascular laboratory parameters, specifically troponin levels.[8][9] This highlights a potential for cardiotoxicity with Mcl-1 inhibitors, a challenge that needs to be addressed in the development of this class of drugs.
Despite the discontinuation of its clinical development, the study of this compound has provided invaluable insights into the therapeutic potential and challenges of targeting Mcl-1. The detailed understanding of its mechanism of action and the induced apoptosis pathway serves as a crucial foundation for the development of next-generation Mcl-1 inhibitors with improved safety profiles.
References
- 1. youtube.com [youtube.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
AZD-5991: A Targeted Approach to Overcoming MCL-1-Mediated Resistance in Multiple Myeloma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge due to its inherent cellular heterogeneity and the development of drug resistance. A key survival mechanism for myeloma cells is the overexpression of anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (MCL-1). The dependence of MM cells on MCL-1 for survival has positioned it as a high-value therapeutic target.[1] AZD-5991, a potent and selective small-molecule inhibitor of MCL-1, has emerged as a promising therapeutic agent, demonstrating significant preclinical activity in multiple myeloma models.[2] This technical guide provides a comprehensive overview of the target validation for this compound in multiple myeloma, detailing its mechanism of action, experimental validation, and future directions.
The Central Role of MCL-1 in Multiple Myeloma Pathogenesis
MCL-1, a member of the B-cell lymphoma 2 (BCL-2) family of proteins, is a critical regulator of the intrinsic apoptotic pathway. In healthy cells, a delicate balance between pro-apoptotic and anti-apoptotic BCL-2 family members dictates cell fate. In multiple myeloma, this balance is frequently skewed towards survival through the overexpression of anti-apoptotic proteins like MCL-1.[1] MCL-1 sequesters the pro-apoptotic proteins BIM, BAK, and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, thereby inhibiting apoptosis.[2][3] The expression of MCL-1 in MM is driven by various signaling pathways, including the interleukin-6 (IL-6)/JAK/STAT and RAS/MAPK pathways, which are often constitutively active in the bone marrow microenvironment.[2][4][5]
This compound: Mechanism of Action
This compound is a macrocyclic compound designed to mimic the BH3 domain of pro-apoptotic proteins, enabling it to bind with high affinity and selectivity to the hydrophobic groove of MCL-1.[6] This binding displaces pro-apoptotic proteins, such as BIM, from MCL-1. The released BIM is then free to activate the effector proteins BAX and BAK, leading to their oligomerization at the mitochondrial outer membrane. This results in MOMP, the release of cytochrome c into the cytoplasm, and the activation of the caspase cascade, culminating in apoptosis.[3]
Caption: Mechanism of action of this compound in inducing apoptosis in multiple myeloma cells.
Preclinical Validation of this compound in Multiple Myeloma
The anti-myeloma activity of this compound has been extensively evaluated in a range of preclinical models, including cell lines, patient-derived samples, and xenograft models.
In Vitro Activity
This compound has demonstrated potent and rapid induction of apoptosis in a broad panel of multiple myeloma cell lines.[7] The sensitivity to this compound varies across cell lines, with IC50 values for cell viability and EC50 values for apoptosis induction typically in the nanomolar range.[1][7]
| Cell Line | IC50 (nM) - 24h | EC50 (nM) - 24h (Annexin V) | Genetic Features |
| H929 | 64 | <100 | t(4;14) |
| MM.1S | 417 | <100 | - |
| RPMI-8226 | - | <100 | - |
| U266 | - | <100 | - |
| LP-1 | - | <100 | - |
| ANBL6VR | - | <100 | - |
| MOLP-8 | - | 33 (6h, Caspase) | - |
| DOX40 | >1000 | - | Resistant |
| KMS-12-PE | >1000 | - | Resistant |
Data compiled from multiple sources.[1][7][8]
Furthermore, this compound has shown significant ex vivo activity in CD138+ cells isolated from patients with relapsed and refractory multiple myeloma, with a 40-82% decrease in viability observed at a concentration of 300 nM after 24 hours.[1]
In Vivo Efficacy
The in vivo anti-tumor activity of this compound has been demonstrated in various multiple myeloma xenograft models. In a subcutaneous MOLP-8 tumor model, a single intravenous dose of this compound led to dose-dependent tumor regression.[9] Similarly, in the NCI-H929 xenograft model, this compound demonstrated significant anti-tumor activity.[10]
| Animal Model | Cell Line | Dosing Regimen | Outcome |
| SCID Mice | MOLP-8 | 10-100 mg/kg IV (single dose) | Dose-dependent tumor regression |
| - | NCI-H929 | - | Enhanced efficacy with bortezomib |
Data compiled from multiple sources.[9][10]
Combination Strategies to Enhance Efficacy
Given the complexity of multiple myeloma, combination therapies are often required to achieve durable responses. The preclinical evaluation of this compound in combination with other anti-myeloma agents has shown synergistic or additive effects.
This compound and Venetoclax (BCL-2 Inhibitor)
A significant proportion of multiple myeloma cell lines exhibit co-dependence on both MCL-1 and BCL-2 for survival.[7] The combination of this compound and the BCL-2 inhibitor venetoclax has demonstrated synergistic cytotoxicity in MM cells.[3] This combination effectively overcomes the resistance mechanisms associated with single-agent therapy, where inhibition of one anti-apoptotic protein can lead to compensatory upregulation or reliance on another.[3]
Caption: Synergistic effect of combining this compound and Venetoclax to induce apoptosis.
This compound and Bortezomib (Proteasome Inhibitor)
The proteasome inhibitor bortezomib is a cornerstone of multiple myeloma therapy. Preclinical studies have shown that the combination of this compound and bortezomib results in enhanced anti-tumor activity in MM cell lines and xenograft models.[10] Bortezomib can increase the expression of pro-apoptotic BH3-only proteins, thereby sensitizing myeloma cells to MCL-1 inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the preclinical validation of this compound.
Cell Viability and Apoptosis Assays
-
Cell Lines and Culture: Multiple myeloma cell lines (e.g., H929, MM.1S, MOLP-8) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (e.g., CellTiter-Glo®): Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 24-72 hours. Cell viability is assessed by adding CellTiter-Glo® reagent and measuring luminescence using a plate reader. IC50 values are calculated using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): Cells are treated with this compound for a specified duration (e.g., 24 hours). Cells are then harvested, washed with PBS, and stained with FITC-conjugated Annexin V and propidium iodide (PI) in binding buffer according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V-positive) is determined by flow cytometry.
-
Caspase Activity Assay: Caspase-3/7 activity is measured using a luminescent or fluorescent substrate (e.g., Caspase-Glo® 3/7 Assay). Cells are treated with this compound, and the assay reagent is added to measure caspase activity according to the manufacturer's instructions.
Caption: General workflow for in vitro cell-based assays.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID or NOD/SCID) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: Multiple myeloma cells (e.g., 5-10 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound is formulated in a suitable vehicle and administered intravenously (IV) at specified doses and schedules.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2. Animal body weight is also monitored as a measure of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting for cleaved caspase-3, to confirm on-target drug activity.
Conclusion and Future Perspectives
The preclinical data strongly support the validation of MCL-1 as a therapeutic target in multiple myeloma and highlight the potential of this compound as a novel therapeutic agent. Its ability to induce rapid and potent apoptosis in myeloma cells, both as a single agent and in combination with other anti-myeloma drugs, is highly promising. The ongoing clinical evaluation of this compound will be crucial in determining its safety and efficacy in patients with multiple myeloma. Future research should focus on identifying predictive biomarkers of response to this compound to enable patient stratification and personalized treatment strategies. Furthermore, exploring novel combination therapies will be essential to overcoming intrinsic and acquired resistance, with the ultimate goal of improving outcomes for patients with this challenging disease. A phase I clinical trial has been initiated to assess this compound in patients with hematological malignancies (NCT03218683).[2]
References
- 1. research.monash.edu [research.monash.edu]
- 2. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Silence of MCL-1 upstream signaling by shRNA abrogates multiple myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Death of multiple myeloma cells induced by cAMP-signaling involves downregulation of Mcl-1 via the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
In Vivo Efficacy of AZD-5991 in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). The data presented herein is collated from key preclinical studies investigating the anti-tumor activity of this compound in various xenograft models of hematological malignancies. This document details the experimental protocols used in these studies, presents quantitative efficacy data in structured tables, and provides visualizations of the underlying signaling pathway and experimental workflows.
Introduction to this compound
This compound is a macrocyclic small molecule that acts as a BH3 mimetic, specifically targeting the BH3-binding groove of Mcl-1 with high affinity and selectivity.[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a critical survival factor for many cancer cells, particularly those of hematological origin like multiple myeloma (MM) and acute myeloid leukemia (AML).[3][4] Overexpression of Mcl-1 is a common mechanism of therapeutic resistance.[4] By binding to Mcl-1, this compound displaces pro-apoptotic proteins, such as Bak, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[5] Preclinical studies have demonstrated that this compound can induce rapid and complete tumor regression in various xenograft models, both as a monotherapy and in combination with other anti-cancer agents.[2][5][6]
Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
This compound functions by disrupting the interaction between Mcl-1 and pro-apoptotic proteins. This leads to the activation of the mitochondrial apoptosis pathway, characterized by the activation of caspase-3.[7]
Quantitative In Vivo Efficacy Data
The following tables summarize the key quantitative data from preclinical studies of this compound in different xenograft models.
MOLP-8 Multiple Myeloma Xenograft Model
| Parameter | Details |
| Cell Line | MOLP-8 (Human Multiple Myeloma) |
| Animal Model | Female C.B.-17 SCID mice |
| Tumor Implantation | Subcutaneous |
| Treatment | Single intravenous (i.v.) dose of this compound |
| Efficacy Readout | Tumor Growth Inhibition (TGI) and Tumor Regression (TR) |
| Dose (mg/kg) | Efficacy Outcome (at Day 10) |
| 10 | 52% TGI[8][9] |
| 30 | 93% TGI[8][9] |
| 60 | 99% TR (tumors undetectable in 6 out of 7 mice)[9] |
| 100 | Complete TR (tumors undetectable in 7 out of 7 mice)[9] |
NCI-H929 Multiple Myeloma Xenograft Model
| Parameter | Details |
| Cell Line | NCI-H929 (Human Multiple Myeloma) |
| Animal Model | CB17/Icr-Prkdc(scid)/IcrCrl mice |
| Tumor Implantation | Subcutaneous, 5 x 10^6 cells in Matrigel[3] |
| Treatment | Monotherapy or combination therapy |
| Efficacy Readout | Tumor Regression (TR) and enhanced efficacy |
| Treatment Regimen | Efficacy Outcome |
| This compound (100 mg/kg, single i.v. dose) | Complete TR in 4 out of 4 mice[8] |
| This compound in combination with bortezomib | Enhanced anti-tumor efficacy compared to either agent alone[2][7] |
MV4-11 Acute Myeloid Leukemia Xenograft Model
| Parameter | Details |
| Cell Line | MV4-11 (Human Acute Myeloid Leukemia) |
| Animal Model | Rat, subcutaneous xenograft |
| Treatment | Intravenous (i.v.) dose of this compound |
| Efficacy Readout | Dose-dependent antitumor response |
| Dose (mg/kg) | Efficacy Outcome |
| 30 | Tumor Regression (TR) with no significant body weight loss[8] |
Experimental Protocols
General Xenograft Model Workflow
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Detailed Methodologies
4.2.1. Cell Lines and Culture
-
Human multiple myeloma (MOLP-8, NCI-H929) and acute myeloid leukemia (MV4-11) cell lines are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
4.2.2. Animal Models
-
Female immunodeficient mice (e.g., C.B.-17 SCID, 5-8 weeks old) or rats are used for xenograft studies.[8] Animals are housed in a pathogen-free environment and allowed to acclimatize before the start of the experiment.
4.2.3. Tumor Implantation
-
Cancer cells (e.g., 5 x 10^6 NCI-H929 cells) are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel.[3]
-
The cell suspension is then injected subcutaneously into the flank of the mice.
4.2.4. Tumor Growth Monitoring and Treatment Initiation
-
Tumor volumes are measured regularly (e.g., twice or three times a week) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
4.2.5. Formulation and Administration of this compound
-
This compound for intravenous (i.v.) administration is formulated in a suitable vehicle. One example of a formulation for a similar Mcl-1 inhibitor involved 10% ethanol and 10% Cremophor EL.[10] Another study mentions a formulation with 30% 2-Hydroxypropyl-β-cyclodextrin.
-
The drug is administered via the tail vein.
4.2.6. Efficacy and Pharmacodynamic Assessment
-
Tumor volumes and body weights are monitored throughout the study.
-
Efficacy is determined by calculating Tumor Growth Inhibition (TGI) or Tumor Regression (TR) compared to the vehicle-treated control group.
-
For pharmacodynamic studies, tumors can be excised at specific time points after treatment to analyze biomarkers such as cleaved caspase-3 levels by methods like Meso Scale Discovery assay to confirm the on-target effect of this compound.[4]
Conclusion
The preclinical data strongly support the potent in vivo anti-tumor efficacy of this compound in xenograft models of multiple myeloma and acute myeloid leukemia. As a monotherapy, this compound induces dose-dependent tumor regression, including complete responses at tolerated doses. Furthermore, it shows potential for enhanced efficacy when used in combination with other anti-cancer agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on Mcl-1 inhibitors and related therapeutic strategies. However, it is important to note that despite promising preclinical results, the clinical development of this compound was halted due to observations of asymptomatic elevations in cardiac troponins in a Phase 1 clinical trial.[11]
References
- 1. A PKPD Case Study: Achieving Clinically Relevant Exposures of AZD5991 in Oncology Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 8. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
AZD-5991: A Deep Dive into its Selectivity Profile Against Bcl-2 Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Mcl-1, a key member of the Bcl-2 family. This document details the quantitative binding affinities, outlines the experimental methodologies used for these assessments, and visualizes the relevant biological pathways and experimental workflows.
Core Data: Selectivity and Potency of this compound
This compound distinguishes itself through its high affinity and remarkable selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members. This specificity is crucial for minimizing off-target effects and enhancing the therapeutic window. The compound's inhibitory activity has been quantified using various biophysical and biochemical assays, with the key findings summarized below.
Table 1: this compound Selectivity Profile Against Bcl-2 Family Proteins
| Target Protein | Binding Affinity (Ki) | IC50 |
| Mcl-1 | <0.13 nM | <0.72 nM |
| Bcl-2 | 6.8 µM | 20 µM |
| Bcl-xL | 18 µM | 36 µM |
| Bcl-w | 25 µM | 49 µM |
| Bfl-1 (A1) | 12 µM | 24 µM |
Data compiled from multiple sources.[1][2]
As the data indicates, this compound exhibits a sub-nanomolar binding affinity for Mcl-1, while its affinity for other Bcl-2 family proteins is in the micromolar range, demonstrating a selectivity of over 10,000-fold.[3] This high degree of selectivity underscores its design as a specific Mcl-1 antagonist.
Signaling Pathway and Mechanism of Action
This compound functions as a BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1. This action displaces pro-apoptotic proteins like Bak, which are normally sequestered by Mcl-1. The release of Bak leads to its activation, mitochondrial outer membrane permeabilization (MOMP), and the subsequent release of cytochrome c, ultimately triggering the caspase cascade and apoptosis.[2][4]
References
Methodological & Application
Application Notes and Protocols for AZD-5991 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5991 is a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family.[1][2][3][4] Mcl-1 is overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[3][5] this compound selectively binds to Mcl-1, disrupting its interaction with pro-apoptotic proteins and thereby triggering the intrinsic apoptotic pathway.[2][3][6] This targeted mechanism of action makes this compound a promising therapeutic agent, particularly in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML).[1][3][5]
These application notes provide a detailed protocol for determining the in vitro cell viability of cancer cell lines treated with this compound using a luminescence-based assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
Mechanism of Action Signaling Pathway
This compound functions as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 with high affinity.[2][7] This prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak. The release of Bak leads to its oligomerization in the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytoplasm, which in turn activates caspases, the key executioners of apoptosis, leading to programmed cell death.[2][3][7]
Figure 1: this compound signaling pathway leading to apoptosis.
Experimental Protocol: Cell Viability Assay (Luminescence-Based)
This protocol is optimized for a 96-well plate format and utilizes a commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell lines (e.g., MOLP-8, MV4-11 for AML; MM.1S for multiple myeloma)[1][8]
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS)
-
96-well white-walled, clear-bottom tissue culture plates
-
Luminescence-based cell viability assay kit
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1 nM to 1 µM). It is advisable to prepare these solutions fresh for each experiment.
-
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Dilute the cell suspension in complete culture medium to the desired seeding density (refer to Table 1).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (vehicle control) and "medium only" (background control).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere (for adherent cells) or acclimate.
-
-
Drug Treatment:
-
After the 24-hour incubation, add the desired volume of the this compound working solutions to the corresponding wells.
-
For vehicle control wells, add the same volume of culture medium containing the highest concentration of DMSO used in the treatment wells.
-
The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
-
Luminescence Reading:
-
Equilibrate the plate and the luminescence assay reagent to room temperature for at least 30 minutes before use.
-
Add a volume of the luminescence reagent equal to the volume of culture medium in each well (typically 100 µL).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
Figure 2: Experimental workflow for the this compound cell viability assay.
Data Presentation
The following table summarizes key quantitative parameters for conducting a cell viability assay with this compound. These values may require optimization depending on the specific cell line and experimental conditions.
| Parameter | Recommended Value | Notes |
| Cell Lines | MOLP-8, MV4-11, MM.1S | Hematological cancer cell lines known to be sensitive to Mcl-1 inhibition.[1][8] |
| Seeding Density | 5,000 - 20,000 cells/well | Optimize for logarithmic growth throughout the assay duration. |
| This compound Concentration Range | 0.1 nM - 1 µM | A wider range may be necessary for resistant cell lines. |
| Vehicle Control | DMSO (≤ 0.1%) | Ensure the final solvent concentration is consistent across all wells. |
| Incubation Time (Post-treatment) | 24, 48, or 72 hours | Time-course experiments are recommended to determine the optimal endpoint.[8] |
| Assay Readout | Luminescence (ATP levels) | A direct measure of metabolically active, viable cells. |
Table 1: Summary of Quantitative Data for this compound Cell Viability Assay.
Conclusion
This document provides a comprehensive protocol for assessing the in vitro efficacy of the Mcl-1 inhibitor this compound through a cell viability assay. The detailed methodology, along with the illustrative diagrams and data tables, offers a robust framework for researchers to investigate the anti-cancer properties of this compound and similar compounds. Adherence to this protocol will enable the generation of reliable and reproducible data, facilitating further drug development and mechanistic studies.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
How to perform an Annexin V apoptosis assay with AZD-5991
An Application Note on Performing an Annexin V Apoptosis Assay with AZD-5991
Introduction
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] One of the key protein families regulating apoptosis is the B-cell lymphoma 2 (Bcl-2) family, which includes both pro-apoptotic and anti-apoptotic members.[2] Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic Bcl-2 family protein that is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[2][3]
This compound is a potent and highly selective macrocyclic inhibitor of Mcl-1.[2][4] By binding directly to Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak, thereby activating the intrinsic mitochondrial apoptotic pathway.[2][4] This leads to rapid induction of apoptosis in Mcl-1-dependent cancer cells, particularly in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML).[2][5]
The Annexin V assay is a widely used method for detecting apoptosis by flow cytometry.[6] A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[7][8] Co-staining with a membrane-impermeant DNA dye like Propidium Iodide (PI) allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[1]
This application note provides a detailed protocol for utilizing the Annexin V assay to quantify apoptosis induced by the Mcl-1 inhibitor, this compound, in a cancer cell line.
Mechanism of Action: this compound Induced Apoptosis
This compound functions as a BH3 mimetic, specifically targeting the BH3-binding groove of the Mcl-1 protein. This action liberates pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), subsequent caspase activation, and ultimately, apoptosis.
Caption: this compound inhibits Mcl-1, initiating the intrinsic apoptosis pathway.
Experimental Protocol
This protocol details the steps to induce apoptosis in a sensitive cell line (e.g., MOLP-8, a multiple myeloma cell line) with this compound and quantify the results using an Annexin V-FITC/PI flow cytometry assay.
Materials and Reagents
-
Cell Line: MOLP-8 or another this compound-sensitive cell line.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Compound: this compound (solubilized in DMSO).
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free.
-
DMSO (vehicle control).
-
-
Equipment:
-
Flow Cytometer (with 488 nm laser).
-
Centrifuge.
-
Incubator (37°C, 5% CO₂).
-
Hemocytometer or automated cell counter.
-
Micropipettes and sterile tips.
-
Flow cytometry tubes.
-
Experimental Workflow Diagram
Caption: Workflow for the Annexin V apoptosis assay with this compound.
Step-by-Step Procedure
-
Cell Seeding: Seed MOLP-8 cells in a 12-well plate at a density of 2 x 10⁵ cells/mL in complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Suggested final concentrations: 0 nM (vehicle control, e.g., 0.1% DMSO), 10 nM, 100 nM, and 1000 nM.
-
Add the different concentrations of this compound to the appropriate wells.
-
Incubate the cells for a predetermined time point (e.g., 24 hours).[9]
-
-
Cell Harvesting:
-
Carefully transfer the cells from each well into individual flow cytometry tubes.
-
Centrifuge the tubes at 400 x g for 5 minutes at 4°C.[10]
-
Discard the supernatant and wash the cell pellets once with 1 mL of cold PBS. Centrifuge again as above.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[10][11]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to each tube.[11]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Controls: Prepare the following controls for setting up compensation and gates:
-
Unstained cells.
-
Cells stained only with Annexin V-FITC.
-
Cells stained only with PI (a positive control for PI can be induced by heat-shocking cells).[7]
-
-
Data Analysis and Expected Results
The flow cytometry data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the negative and single-positive controls.
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic/Dead cells (Annexin V- / PI+)
Treatment with this compound is expected to cause a dose-dependent increase in the percentage of cells in the early (Q3) and late (Q2) apoptotic quadrants.
Sample Data Table
The following table summarizes hypothetical quantitative data from an experiment treating MOLP-8 cells with this compound for 24 hours.
| This compound Conc. (nM) | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic / Necrotic (Q2) | Total Apoptotic (%) (Q2 + Q3) |
| 0 (Vehicle) | 94.5 | 3.1 | 1.9 | 5.0 |
| 10 | 75.2 | 18.5 | 5.3 | 23.8 |
| 100 | 40.1 | 42.6 | 15.8 | 58.4 |
| 1000 | 15.8 | 55.3 | 27.1 | 82.4 |
Troubleshooting
-
High background in negative control: May result from rough cell handling. Ensure gentle harvesting and centrifugation steps.[8]
-
Low signal in positive control: Ensure the inducing agent and incubation time are sufficient to induce apoptosis. Titrate Annexin V and PI concentrations for your specific cell line.[7]
-
Annexin V binding to non-apoptotic cells: Avoid using buffers containing calcium chelators like EDTA.[10] Ensure cells are suspended in the provided calcium-rich binding buffer.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD5991 [openinnovation.astrazeneca.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. researchgate.net [researchgate.net]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Western Blot Analysis of MCL-1 Inhibition by AZD-5991
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the analysis of Myeloid Cell Leukemia-1 (MCL-1) inhibition by the selective inhibitor AZD-5991 using Western blot. This document outlines the mechanism of action, experimental procedures, expected outcomes, and data interpretation.
Introduction
This compound is a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein MCL-1, a key member of the B-cell lymphoma 2 (Bcl-2) family.[1] MCL-1 is overexpressed in various hematological malignancies and solid tumors, where it plays a crucial role in promoting cell survival and resistance to therapy.[2] this compound binds directly to MCL-1, disrupting its interaction with pro-apoptotic proteins like Bak and Bax.[1][2] This leads to the activation of the intrinsic mitochondrial apoptotic pathway, culminating in the activation of caspases and subsequent programmed cell death.[1][2] Western blot analysis is a fundamental technique to elucidate the pharmacodynamic effects of this compound by monitoring the expression levels of MCL-1 and key downstream markers of apoptosis, such as cleaved Caspase-3 and cleaved Poly (ADP-ribose) Polymerase (PARP).[2][3]
Signaling Pathway of MCL-1 Inhibition by this compound
This compound treatment disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial outer membrane. By inhibiting MCL-1, this compound allows for the activation of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade.
Caption: MCL-1 Inhibition Pathway by this compound.
Experimental Protocols
This protocol is designed for the analysis of protein expression in suspension cell lines, such as the acute myeloid leukemia (AML) cell lines MOLM-13 and THP-1, following treatment with this compound.
Materials and Reagents
-
Cell Lines: MOLM-13 (ATCC CRL-3269), THP-1 (ATCC TIB-202)
-
Cell Culture Medium: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[4]
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer, sample loading buffer
-
Western Blot: PVDF or nitrocellulose membranes, transfer buffer, transfer system
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-MCL-1
-
Rabbit anti-cleaved Caspase-3 (Asp175)
-
Rabbit anti-cleaved PARP (Asp214)
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
References
Application Notes and Protocols for AZD-5991 Target Engagement using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for demonstrating the target engagement of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), using co-immunoprecipitation (Co-IP). This protocol is intended for researchers in oncology, drug discovery, and cell biology to assess the binding of this compound to its intracellular target.
Introduction
This compound is a macrocyclic compound that acts as a BH3 mimetic, binding with sub-nanomolar affinity to the BH3-binding groove of Mcl-1.[1] This action prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak, thereby triggering the intrinsic apoptotic pathway in cancer cells dependent on Mcl-1 for survival.[1][2] Co-immunoprecipitation is a powerful technique to validate the interaction between this compound and Mcl-1 within a cellular context. By pulling down a protein complex using an antibody specific to the target protein (Mcl-1), interacting partners—in this case, pro-apoptotic proteins—can be co-precipitated and subsequently detected. Treatment with this compound is expected to disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners, which can be quantified by this method.
Signaling Pathway of this compound Action
Caption: this compound inhibits Mcl-1, releasing Bak to induce apoptosis.
Quantitative Data Summary
The following tables summarize the binding affinity and cellular potency of this compound for its target, Mcl-1.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Assay | Reference |
| Mcl-1 Ki | 0.13 nM | Biochemical | [1] |
| Mcl-1 Kd | 0.17 nM | Surface Plasmon Resonance (SPR) | [3] |
| Mcl-1 IC50 | 0.7 nM | FRET Assay | [3] |
| Bcl-2 IC50 | >10,000-fold higher than Mcl-1 | FRET Assay | [4] |
| Bcl-xL IC50 | >10,000-fold higher than Mcl-1 | FRET Assay | [4] |
Table 2: Cellular Activity of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (6h Caspase Activity) | Reference |
| MOLP-8 | Multiple Myeloma | 33 nM | [4] |
| MV4;11 | Acute Myeloid Leukemia | 24 nM | [4] |
Experimental Protocol: Co-immunoprecipitation for this compound Target Engagement
This protocol details the steps to assess the disruption of the Mcl-1/Bak interaction in a human multiple myeloma cell line (e.g., MOLP-8) following treatment with this compound.
Materials and Reagents
-
Cell Line: MOLP-8 (or other relevant Mcl-1 dependent cell line)
-
Compound: this compound (in DMSO)
-
Antibodies:
-
Anti-Mcl-1 antibody (for immunoprecipitation and western blot)
-
Anti-Bak antibody (for western blot)
-
Normal Rabbit or Mouse IgG (Isotype control)
-
-
Reagents:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Protein A/G magnetic beads or agarose resin
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Experimental Workflow
Caption: Workflow for Co-immunoprecipitation to assess this compound target engagement.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture MOLP-8 cells to a density of approximately 1-2 x 106 cells/mL.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for a predetermined time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Co-IP lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the whole-cell lysate.
-
-
Pre-clearing (Optional but Recommended):
-
To reduce non-specific binding, incubate the whole-cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Incubate a sufficient amount of lysate (e.g., 500 µg - 1 mg) with an anti-Mcl-1 antibody or an isotype control IgG overnight at 4°C on a rotator.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP wash buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by resuspending them in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
SDS-PAGE and Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1 and Bak overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Results
In the DMSO-treated control samples, the anti-Mcl-1 antibody should successfully immunoprecipitate Mcl-1, and the subsequent western blot should show a band for both Mcl-1 and the co-immunoprecipitated Bak. In the this compound-treated samples, a dose-dependent decrease in the amount of Bak co-immunoprecipitated with Mcl-1 is expected, while the amount of immunoprecipitated Mcl-1 should remain relatively constant. This result would indicate that this compound effectively disrupts the Mcl-1/Bak interaction in the cellular environment, confirming its target engagement.
References
Application Notes and Protocols for AZD-5991 FRET-Based Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is implicated in the survival of various cancer cells and contributes to resistance to anti-cancer therapies. This compound binds directly to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and thereby inducing apoptosis.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive biochemical assay format widely used in drug discovery for studying protein-protein interactions and for high-throughput screening of inhibitors. This document provides detailed application notes and protocols for a TR-FRET-based binding assay to characterize the interaction of this compound with Mcl-1.
Principle of the TR-FRET Assay
The this compound Mcl-1 binding assay is a competitive immunoassay in a homogeneous format. The assay principle relies on the proximity-dependent energy transfer between a donor fluorophore and an acceptor fluorophore. In this assay, a long-lifetime terbium (Tb) chelate, typically conjugated to an anti-His antibody, serves as the FRET donor. A dye-labeled streptavidin, which binds to a biotinylated Mcl-1 peptide ligand, acts as the FRET acceptor. When the His-tagged Mcl-1 protein interacts with its biotinylated peptide ligand, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal. When a competitive inhibitor like this compound is introduced, it binds to Mcl-1 and displaces the peptide ligand, leading to a decrease in the FRET signal in a dose-dependent manner.
Data Presentation
Binding Affinity and Selectivity of this compound
The following tables summarize the quantitative data for this compound binding affinity and selectivity against other Bcl-2 family members, as determined by FRET-based assays.
Table 1: Binding Affinity of this compound for Mcl-1
| Parameter | Value | Assay Type |
| IC50 | 0.7 nM | FRET |
| Ki | 200 pM | FRET |
Table 2: Selectivity Profile of this compound against Bcl-2 Family Members
| Protein | IC50 (µM) | Ki (µM) | Selectivity (fold vs. Mcl-1) |
| Mcl-1 | 0.00072 | 0.0002 | 1 |
| Bcl-2 | 20 | 6.8 | >27,000 |
| Bcl-xL | 36 | 18 | >50,000 |
| Bcl-w | 49 | 25 | >68,000 |
| Bfl-1 | 24 | 12 | >33,000 |
Experimental Protocols
This section provides a detailed methodology for performing the this compound Mcl-1 TR-FRET binding assay. This protocol is based on commercially available Mcl-1 TR-FRET assay kits and published research methodologies. Optimization of reagent concentrations may be required for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Mcl-1 Protein: Recombinant human His-tagged Mcl-1 protein (e.g., AMSBIO, Cat. No. AMS.40742).
-
Mcl-1 Peptide Ligand: Biotinylated peptide ligand for Mcl-1 (e.g., AMSBIO, Cat. No. AMS.79507).
-
TR-FRET Donor: Terbium (Tb)-labeled anti-His antibody (e.g., AMSBIO, Cat. No. AMS.30017).
-
TR-FRET Acceptor: Dye-labeled streptavidin (e.g., a europium- or dye-labeled acceptor).
-
Assay Buffer: 1x MCL TR-FRET Assay Buffer (e.g., diluted from a 3x stock, AMSBIO). A typical buffer composition would be a buffered saline solution (e.g., PBS or Tris-based) at neutral pH containing a non-ionic detergent (e.g., 0.05% Tween-20) and a protein stabilizer (e.g., 0.1% BSA).
-
Test Compound: this compound, serially diluted in assay buffer with a constant final concentration of DMSO (typically ≤1%).
-
Microplates: White, low-volume, non-binding 384-well microplates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements, with excitation at ~340 nm and emission detection at ~620 nm (donor) and ~665 nm (acceptor).
Experimental Procedure
-
Assay Buffer Preparation: Prepare the 1x MCL TR-FRET Assay Buffer by diluting the 3x stock solution with distilled water. Prepare a sufficient volume for the entire experiment.
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Dilute the Tb-labeled anti-His donor and the dye-labeled streptavidin acceptor in 1x Assay Buffer to the desired working concentration. Note: A 200-fold dilution is a common starting point, but this should be optimized.
-
Reconstitute the biotinylated Mcl-1 peptide ligand in 1x Assay Buffer.
-
Dilute the His-tagged Mcl-1 protein in 1x Assay Buffer to the desired working concentration (e.g., a starting concentration of ~3.34 ng/µL, resulting in 10 ng per reaction).[2]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in 1x Assay Buffer containing a fixed percentage of DMSO to create a dose-response curve. The final DMSO concentration in the assay wells should be kept constant and low (e.g., ≤1%).
-
-
Assay Plate Setup (384-well format):
-
Test Wells: Add 2 µL of the serially diluted this compound to the respective wells.
-
Positive Control (Maximum FRET): Add 2 µL of 1x Assay Buffer with the corresponding DMSO concentration.
-
Negative Control (No Mcl-1): Add 2 µL of 1x Assay Buffer with the corresponding DMSO concentration.
-
-
Reagent Addition:
-
Add 5 µL of the diluted Tb-labeled anti-His donor and 5 µL of the diluted dye-labeled streptavidin acceptor to all wells.
-
Add 5 µL of the diluted biotinylated Mcl-1 peptide ligand to the "Test Wells" and "Positive Control" wells.
-
Add 5 µL of 1x Assay Buffer to the "Negative Control" wells.
-
Initiate the reaction by adding 3 µL of the diluted His-tagged Mcl-1 protein to the "Test Wells" and "Positive Control" wells. For the "Negative Control" wells, add 3 µL of 1x Assay Buffer.
-
-
Incubation:
-
Gently tap the plate to ensure proper mixing of the reagents.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time should be determined empirically.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader.
-
Set the excitation wavelength to ~340 nm.
-
Measure the emission at two wavelengths: ~620 nm (donor) and ~665 nm (acceptor).
-
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission (665 nm / 620 nm).
-
Normalize the Data:
-
The data can be expressed as percent inhibition using the following formula: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_background) / (Ratio_max_FRET - Ratio_background)]) Where:
-
Ratio_sample is the TR-FRET ratio in the presence of the test compound.
-
Ratio_background is the TR-FRET ratio of the negative control.
-
Ratio_max_FRET is the TR-FRET ratio of the positive control.
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the Mcl-1/peptide ligand interaction.
-
Visualizations
Mcl-1 Signaling Pathway and this compound Mechanism of Action
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for this compound TR-FRET Assay
Caption: Experimental workflow for the this compound TR-FRET binding assay.
Logical Relationship of TR-FRET Assay Components
Caption: Principle of the competitive TR-FRET assay for this compound.
References
Preparing AZD-5991 Stock Solutions for Cell Culture: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of AZD-5991, a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of in vitro experimental results in cell culture-based assays. The protocols outlined below are compiled from publicly available data and best practices in cell biology and pharmacology.
Introduction to this compound
This compound is a highly specific inhibitor of MCL-1, a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates apoptosis.[1][2] By binding to MCL-1 with sub-nanomolar affinity, this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins like Bak, thereby triggering the mitochondrial apoptotic pathway.[3][4][5] This mechanism of action makes this compound a valuable tool for studying the role of MCL-1 in cancer biology and a promising therapeutic agent for hematological malignancies. Accurate preparation of this compound stock solutions is the first critical step in obtaining reliable data in cell-based experiments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculation of stock solution concentrations.
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₃₄ClN₅O₃S₂ | [2][3][5][6] |
| Molecular Weight | 672.26 g/mol | [2][3][6] |
| Appearance | White Crystalline Solid/Powder | [7] |
| Solubility | Soluble in DMSO (up to 100 mM) | [3][4][7] |
| Insoluble in Water and Ethanol | [3] | |
| Purity | ≥98% | [5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for different desired concentrations or volumes.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Mass (mg) = 0.010 mol/L x 0.001 L x 672.26 g/mol x 1000 mg/g = 6.72 mg
Procedure:
-
Weighing: Carefully weigh out 6.72 mg of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Optional Sonication: If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature.
-
Sterilization (Optional): If required for a specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[8]
Preparation of Working Solutions
For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare working solutions fresh for each experiment by diluting the stock solution in pre-warmed cell culture medium.
-
Perform serial dilutions if necessary to achieve very low working concentrations.
Example Dilution:
To prepare a 100 µL of a 10 µM working solution from a 10 mM stock:
-
Perform an initial 1:100 dilution of the 10 mM stock in cell culture medium to create a 100 µM intermediate solution (e.g., 2 µL of 10 mM stock in 198 µL of medium).
-
Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration (e.g., 10 µL of 100 µM intermediate in 90 µL of medium).
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Simplified MCL-1 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits MCL-1, leading to apoptosis.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety procedures should be followed. Use appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling the powder and concentrated stock solutions. All handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
The accurate and consistent preparation of this compound stock solutions is fundamental to the integrity of in vitro research. By following the detailed protocols and handling guidelines presented in this application note, researchers can ensure the reliability and reproducibility of their experimental outcomes when investigating the biological effects of this selective MCL-1 inhibitor.
References
- 1. AZD5991 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD5991 (this compound) | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Compound: this compound (CHEMBL4297482) - ChEMBL [ebi.ac.uk]
- 7. chemietek.com [chemietek.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of AZD-5991 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration of AZD-5991, a potent and selective Mcl-1 inhibitor, in mouse models. The following protocols and data have been compiled from preclinical studies to guide researchers in designing and executing their own in vivo experiments.
Introduction
This compound is a macrocyclic compound that acts as a BH3 mimetic, specifically inhibiting the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] By binding directly to Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak, leading to the activation of the intrinsic mitochondrial apoptotic pathway.[2][3] This mechanism of action has shown significant antitumor activity in preclinical models of hematological malignancies, particularly multiple myeloma (MM) and acute myeloid leukemia (AML).[3][4] In vivo studies in mice have demonstrated that a single intravenous dose of this compound can lead to dose-dependent tumor regression.[3][5]
Data Presentation
Table 1: In Vivo Efficacy of a Single Intravenous Dose of this compound in a MOLP-8 Multiple Myeloma Xenograft Model
| Dose (mg/kg) | Outcome (10 days post-treatment) | Tumor Regression (TR) | Reference |
| 10 | 52% Tumor Growth Inhibition (TGI) | - | [3][5] |
| 30 | 93% TGI | - | [3][5] |
| 60 | 99% TR | 6 out of 7 mice with no detectable tumors | [3][5] |
| 100 | Complete TR | 7 out of 7 mice with no detectable tumors | [3][5] |
Table 2: In Vivo Efficacy of a Single Intravenous Dose of this compound in an MV4-11 Acute Myeloid Leukemia Xenograft Model
| Dose (mg/kg) | Outcome (7 days post-treatment) | Tumor Regression (TR) | Reference |
| 10 | 66% TR (transient) | - | [3] |
| 30 | 93% TR (transient) | - | [3] |
| 100 | Complete TR | 6 out of 6 mice | [3] |
Experimental Protocols
Murine Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using the MOLP-8 multiple myeloma cell line.
Materials:
-
MOLP-8 human multiple myeloma cells
-
Female C.B-17 SCID mice (or other suitable immunodeficient strain)[2]
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, but recommended for some cell lines)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture MOLP-8 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in sterile PBS at a concentration of 5 x 107 cells/mL.[6]
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to achieve a final concentration of 2.5 x 107 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 5 million MOLP-8 cells) into the right flank of each mouse.[6]
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm3).
This compound Formulation and Administration
This protocol outlines the preparation and intravenous administration of this compound.
Materials:
-
This compound powder
-
Vehicle for solubilization (The exact vehicle from the primary studies is not publicly disclosed. A common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline. Researchers should perform their own formulation development or consult relevant literature for suitable vehicles.)
-
Sterile saline or PBS
-
Syringes (1 mL) and needles (27-30 gauge)
-
Animal restrainer
Procedure:
-
Prepare the this compound formulation at the desired concentration. For example, to achieve a 10 mg/kg dose in a 20g mouse with an injection volume of 5 mL/kg, the final concentration of the dosing solution would be 2 mg/mL.
-
Ensure the final formulation is clear and free of precipitates.
-
Warm the dosing solution to room temperature before injection.
-
Secure the mouse in a suitable restrainer.
-
Administer this compound via intravenous (IV) injection into the lateral tail vein. The recommended injection volume for mice is 5 mL/kg.[6]
-
Monitor the animal for any immediate adverse reactions.
-
Continue to monitor animal health, body weight, and tumor volume throughout the study.[6]
Mandatory Visualization
Caption: this compound inhibits Mcl-1, leading to apoptosis.
Caption: Workflow for in vivo efficacy study of this compound.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.glpbio.com [file.glpbio.com]
Application Note and Protocols for Cytotoxicity Screening of AZD-5991 using the CellTiter-Glo® Luminescent Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD-5991 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a member of the B-cell lymphoma 2 (Bcl-2) family.[1][2][3][4] Overexpression of MCL-1 is a key survival mechanism for many cancer cells and has been linked to resistance to various anticancer therapies.[2][3][4][5] this compound, a macrocyclic molecule, binds with sub-nanomolar affinity and high selectivity to MCL-1, disrupting its interaction with pro-apoptotic proteins like Bak and Bax.[2][3][6][7] This leads to the activation of the intrinsic mitochondrial apoptotic pathway, resulting in cancer cell death.[3][6]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture.[8][9][10] The assay quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[8][9][11][12] This homogeneous "add-mix-measure" assay is ideal for high-throughput screening (HTS) of potential cytotoxic agents like this compound.[8][10] This document provides a detailed protocol for utilizing the CellTiter-Glo® assay to screen for this compound cytotoxicity in cancer cell lines.
Data Presentation
The cytotoxic activity of this compound has been evaluated across various cancer cell lines. The following tables summarize the reported potency of this compound.
Table 1: In Vitro Potency of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) |
| MOLP-8 | Multiple Myeloma | EC50 (6h caspase) | 33 |
| MV4;11 | Acute Myeloid Leukemia | EC50 (6h caspase) | 24 |
| Various MM and AML lines | Multiple Myeloma & Acute Myeloid Leukemia | GI50 | <100 |
Data sourced from AstraZeneca Open Innovation and AACR Journals.[4][13]
Table 2: Selectivity of this compound for Mcl-1 over other Bcl-2 Family Proteins
| Protein | Parameter | Value (µM) | Selectivity vs. Mcl-1 |
| Mcl-1 | IC50 | 0.00072 | - |
| Bcl-2 | IC50 | 20 | >27,000-fold |
| Bcl-xL | IC50 | 36 | >50,000-fold |
| Bcl-w | IC50 | 49 | >68,000-fold |
| Bfl-1 | IC50 | 24 | >33,000-fold |
Data sourced from MedchemExpress.[14]
Experimental Protocols
General Cell Culture and Seeding for Cytotoxicity Assay
-
Cell Line Maintenance: Culture the desired cancer cell lines (e.g., MOLP-8, MV4-11) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability using a suitable method (e.g., trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in a complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that cells are in the exponential growth phase at the end of the assay. A typical starting point for a 96-well plate is 5,000-10,000 cells per well.
-
Dispense 100 µL of the cell suspension into the wells of a 96-well, opaque-walled microplate suitable for luminescence readings.
-
Include control wells containing medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach (for adherent cells) and stabilize.
-
This compound Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to perform a 3- or 4-fold dilution series.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration used.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells (for adherent cells) or add the compound directly to the cell suspension (for suspension cells).
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells. It is recommended to test each concentration in triplicate.
-
-
Incubation: Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell line and should be determined empirically.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.[10]
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Cell Lysis: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.[15]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][15]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis
-
Background Subtraction: Calculate the average luminescence from the medium-only wells (background) and subtract this value from all other readings.
-
Normalization: Calculate the average luminescence of the vehicle-treated control wells. Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the average vehicle control luminescence (which is set to 100%).
-
Percent Viability = (Luminescencesample / Luminescencevehicle) x 100
-
-
IC50 Calculation: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Visualizations
Caption: Experimental workflow for this compound cytotoxicity screening.
Caption: this compound mechanism of action in inducing apoptosis.
References
- 1. Facebook [cancer.gov]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. news-medical.net [news-medical.net]
- 10. ch.promega.com [ch.promega.com]
- 11. promega.com [promega.com]
- 12. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 13. AZD5991 [openinnovation.astrazeneca.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of AZD-5991 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5991 is a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] As a BH3 mimetic, this compound binds to MCL-1 with sub-nanomolar affinity, preventing its interaction with pro-apoptotic proteins such as Bak. This disruption of the MCL-1/Bak complex triggers the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent programmed cell death.[2][3] this compound has demonstrated significant anti-tumor activity in preclinical models of hematological malignancies, including acute myeloid leukemia (AML) and multiple myeloma (MM), which often exhibit a strong dependence on MCL-1 for survival.[1][3]
Flow cytometry is an indispensable tool for elucidating the cellular response to targeted therapies like this compound. This powerful technique enables the quantitative analysis of apoptosis, cell cycle progression, and specific protein expression at the single-cell level. These application notes provide detailed protocols for the flow cytometric analysis of cells treated with this compound, focusing on the key assays used to characterize its mechanism of action.
Mechanism of Action of this compound
This compound selectively binds to the BH3-binding groove of MCL-1, displacing pro-apoptotic BH3-only proteins. This allows for the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effect of this compound on various cancer cell lines, as determined by flow cytometry.
Table 1: Induction of Apoptosis (Annexin V) by this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Assay Time (h) | EC50 (nM) | Reference |
| MOLP-8 | Multiple Myeloma | 24 | 33 | [1] |
| MV4-11 | Acute Myeloid Leukemia | 24 | 24 | [1] |
| Primary MM Cells | Multiple Myeloma | 24 | <100 (in 71% of samples) | [1] |
Table 2: Caspase Activation by this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Assay Time (h) | EC50 (nM) | Reference |
| MOLP-8 | Multiple Myeloma | Caspase-3/7 Activation | 6 | 33 | [1] |
| MV4-11 | Acute Myeloid Leukemia | Caspase-3/7 Activation | 6 | 24 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Cleaved Caspase-3 | 24 | Dose-dependent increase | [3] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment Concentration | Observation | Reference |
| AML Cell Lines | Acute Myeloid Leukemia | Not Specified | Pronounced S-phase arrest | [4][5] |
| AML Cell Lines | Acute Myeloid Leukemia | Not Specified | Cell cycle arrest in G0/G1 phase | [4][5] |
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of this compound treated cells.
Experimental Workflow
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of phosphatidylserine externalization, an early marker of apoptosis.
Materials:
-
This compound
-
Cells of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a culture plate to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time (e.g., 24 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a centrifuge tube.
-
For adherent cells, collect the culture medium (containing apoptotic floating cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Gating Strategy:
-
Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC).
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
Viable cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Cells of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest suspension or adherent cells as described in Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude doublets and aggregates.
-
Collect the PI fluorescence signal on a linear scale.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
-
Protocol 3: Intracellular Staining for Activated Caspase-3
This protocol is for the detection of the active form of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound
-
Cells of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-active Caspase-3 antibody (conjugated to a fluorophore, e.g., PE or Alexa Fluor 647)
-
Isotype control antibody
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting and Washing: Harvest and wash cells with PBS as described in Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Intracellular Staining:
-
Wash the permeabilized cells once with PBS containing 2% FBS (staining buffer).
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add the anti-active Caspase-3 antibody or isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature or 4°C in the dark.
-
-
Washing: Wash the cells twice with staining buffer.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of staining buffer.
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population of interest based on FSC and SSC.
-
Quantify the percentage of cells positive for active Caspase-3 compared to the isotype control.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing flow cytometry to investigate the cellular effects of the MCL-1 inhibitor, this compound. The accurate and reproducible quantification of apoptosis and cell cycle alterations is crucial for understanding the mechanism of action of this and other targeted anti-cancer agents, and for the development of novel therapeutic strategies. These methods can be adapted for various cell types and experimental conditions to further explore the therapeutic potential of this compound.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AZD-5991 solubility issues and solutions
Welcome to the technical support center for AZD-5991, a potent and selective Mcl-1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound and provide guidance for its use in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a macrocyclic small molecule that acts as a highly selective inhibitor of the anti-apoptotic protein Mcl-1.[1] Its therapeutic potential is significant, particularly in hematological cancers. However, this compound has poor intrinsic aqueous solubility, which presents a considerable challenge for its formulation, especially for intravenous administration required for many pre-clinical and clinical studies.[2]
Q2: What is the recommended approach to solubilize this compound for in vitro and in vivo experiments?
The most effective method to enhance the aqueous solubility of this compound is through the formation of an in situ salt using meglumine.[2] This method significantly increases the solubility of this compound, particularly at a pH above 8.5. For non-aqueous applications, Dimethyl Sulfoxide (DMSO) is a suitable solvent.
Q3: What is the mechanism behind meglumine's ability to increase this compound solubility?
Meglumine is an organic amine that acts as a pH-adjusting and solubilizing agent.[2] this compound is a weakly acidic compound. In the presence of a basic compound like meglumine, an acid-base reaction occurs, leading to the in situ formation of a more soluble meglumine salt of this compound. This salt has significantly higher aqueous solubility compared to the free acid form of the drug.
Q4: Are there any specific crystalline forms of this compound that are preferred for formulation?
Yes, Crystalline Form A of this compound is recommended for pre-clinical and clinical development. This form is more stable in aqueous solutions and possesses acceptable thermal stability.[2]
Troubleshooting Guide
Issue: Precipitation of this compound is observed during the preparation of an aqueous solution.
-
Potential Cause 1: Incorrect pH. The solubility of this compound is highly pH-dependent when using the meglumine in situ salt formation method.
-
Solution: Ensure that the final pH of the solution is above 8.5. The solubility of the this compound meglumine salt increases significantly at higher pH.[2] Use a pH meter to verify and adjust the pH of your solution.
-
-
Potential Cause 2: Insufficient amount of meglumine. An inadequate amount of meglumine will result in incomplete salt formation, leaving behind the poorly soluble free acid form of this compound.
-
Solution: Ensure that a sufficient molar excess of meglumine is used to drive the equilibrium towards salt formation. While the exact optimal ratio is proprietary, starting with a molar ratio of meglumine to this compound greater than 1:1 is recommended.
-
-
Potential Cause 3: Low Temperature. Solubility can be temperature-dependent.
-
Solution: Gently warm the solution while stirring. However, be cautious about the thermal stability of this compound and avoid high temperatures for extended periods.
-
Issue: Difficulty dissolving this compound in DMSO.
-
Potential Cause: Hygroscopic nature of DMSO. DMSO can absorb moisture from the air, which can reduce its solvating power for certain compounds.
Data Summary
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₄ClN₅O₃S₂ | [4] |
| Molecular Weight | 672.28 g/mol | [6] |
| pKa (acidic) | ~4.0 | [7] |
Solubility of this compound
| Solvent/Condition | Solubility | Reference |
| Aqueous (intrinsic) | Very low (~2 ng/mL) | [7] |
| Aqueous with Meglumine (pH > 8.5) | ≥ 30 mg/mL | [2] |
| DMSO | 25 mg/mL (37.18 mM) | [3][4][5] |
| DMSO (with sonication and fresh solvent) | Up to 250 mg/mL (371.88 mM) | [6] |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
Note: The solubility in DMSO can be significantly impacted by the purity and water content of the solvent.
Experimental Protocols
Protocol 1: General Method for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a general guideline for determining the equilibrium solubility of a compound like this compound.
Materials:
-
This compound (Crystalline Form A)
-
Buffer solutions at various pH values
-
Sealed glass vials
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the desired buffer solution.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After the equilibration period, visually inspect the vials to ensure that excess solid is still present.
-
Separate the undissolved solid from the solution by centrifugation.
-
Carefully filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the clear filtrate using a validated HPLC method.
-
The measured concentration represents the equilibrium solubility of this compound under the tested conditions.
Protocol 2: Preparation of an this compound Intravenous Solution using in situ Meglumine Salt Formation
This protocol is a suggested method for preparing a solubilized formulation of this compound for experimental use, based on available literature.
Materials:
-
This compound (Crystalline Form A)
-
Meglumine
-
Sterile Water for Injection (or other appropriate sterile aqueous vehicle)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Meglumine Solution: Prepare a stock solution of meglumine in the desired sterile aqueous vehicle. The concentration will depend on the target final concentration of this compound.
-
Dispersion of this compound: In a sterile vial, add the calculated amount of this compound powder.
-
In situ Salt Formation: While stirring, slowly add the meglumine solution to the this compound powder. Continue stirring until the solid is fully dispersed.
-
pH Adjustment and Dissolution: The addition of the basic meglumine solution will raise the pH. Continue to stir the mixture. The this compound should dissolve as the pH increases and the meglumine salt is formed.
-
Final pH Check: Measure the pH of the final solution to ensure it is above 8.5 for optimal solubility.[2] If necessary, a small amount of additional meglumine solution can be added.
-
Sterile Filtration: Once the this compound is completely dissolved, sterile filter the solution using a 0.22 µm filter into a final sterile container.
-
Visual Inspection: Visually inspect the final solution for any particulates before use.
Note: This protocol is a guideline. The exact amounts of this compound, meglumine, and vehicle should be optimized based on the desired final concentration and experimental requirements. A concentration of at least 30 mg/mL of this compound is achievable with this method.[2]
Visualizations
This compound Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
This compound is a BH3 mimetic that binds with high affinity to the anti-apoptotic protein Mcl-1. This binding prevents Mcl-1 from sequestering the pro-apoptotic proteins Bak and Bax. Once released, Bak and Bax can oligomerize in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.
Experimental Workflow: this compound Solubilization for In Vivo Studies
The following diagram outlines the key steps for preparing an intravenous formulation of this compound using the in situ meglumine salt formation method.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. Pre-clinical Formulation Development of an in situ Meglumine Salt of AZD5991: A Novel Macrocyclic Mcl-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Optimizing AZD-5991 concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in optimizing the use of AZD-5991 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the Bcl-2 family.[1][2][3] By binding directly to the BH3-binding groove of Mcl-1, this compound prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak.[4][5] This leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis, resulting in caspase activation and programmed cell death in Mcl-1-dependent cancer cells.[4][5][6]
Q2: In which cancer cell lines is this compound most effective?
A2: this compound has shown significant preclinical activity in hematological malignancies that are often dependent on Mcl-1 for survival.[7] These include multiple myeloma (MM) and acute myeloid leukemia (AML).[4][5][7] Single-agent activity has also been observed in some solid tumor cell lines, such as non-small cell lung cancer (NSCLC) and breast cancer.[2]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound can vary depending on the cell line's sensitivity and dependency on Mcl-1. For sensitive hematological cell lines, the EC50 values for caspase-3/7 activation are often in the low nanomolar range. For example, the MOLP-8 and MV4;11 cell lines have reported 6-hour caspase EC50 values of 33 nM and 24 nM, respectively.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Problem 1: Low or no induction of apoptosis observed after this compound treatment.
Possible Causes & Solutions:
-
Cell Line Insensitivity: The cell line used may not be dependent on Mcl-1 for survival.
-
Solution: Confirm the Mcl-1 dependence of your cell line by assessing Mcl-1 expression levels via western blot or by using a positive control cell line known to be sensitive to this compound (e.g., MOLP-8, MV4;11).
-
-
Suboptimal Drug Concentration: The concentration of this compound may be too low to induce apoptosis.
-
Solution: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your cell line.
-
-
Incorrect Incubation Time: The duration of drug exposure may be insufficient to observe apoptosis.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for apoptosis induction in your specific cell line.
-
-
Drug Inactivity: The this compound compound may have degraded.
-
Solution: Ensure proper storage of this compound according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh working solutions from a new stock for each experiment.
-
Problem 2: High background apoptosis in untreated control cells.
Possible Causes & Solutions:
-
Suboptimal Cell Culture Conditions: High cell density, nutrient depletion, or contamination can lead to spontaneous apoptosis.
-
Solution: Ensure cells are seeded at an optimal density and are in the logarithmic growth phase.[8] Use fresh culture medium and regularly check for any signs of contamination.
-
-
Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting can damage cells.
-
Solution: Handle cells gently. Use appropriate centrifugation speeds (e.g., 300-400 x g for 5 minutes) when pelleting cells.[5]
-
-
Serum Starvation: Some cell lines are sensitive to serum withdrawal, which can induce apoptosis.
-
Solution: If your experimental protocol requires serum-free conditions, minimize the duration and consider using a basal medium with appropriate supplements.
-
Problem 3: Inconsistent results in cell viability assays (e.g., MTT, XTT).
Possible Causes & Solutions:
-
Variable Seeding Density: Inconsistent cell numbers across wells can lead to variability in metabolic activity.
-
Interference with Assay Reagents: this compound or the vehicle (e.g., DMSO) may interfere with the chemistry of the viability assay.
-
Solution: Include a "no-cell" control with the highest concentration of this compound and vehicle to check for any direct effects on the assay reagents. Consider using an alternative viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®).[10]
-
-
Metabolic Alterations: The treatment may alter the metabolic state of the cells, affecting the readout of metabolic-based assays like MTT.[11]
-
Solution: Complement viability data with a direct measure of apoptosis, such as Annexin V/PI staining or caspase activity assays, to confirm cell death.
-
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for suspension cells, 2,000-5,000 cells/well for adherent cells) in 100 µL of complete culture medium.
-
Treatment: After 24 hours (for adherent cells to attach), add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate (e.g., 0.5-1 x 10^6 cells/well) and treat with the desired concentrations of this compound and controls for the determined time.
-
Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, collect the supernatant (containing floating apoptotic cells) and detach the adherent cells using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer).[5] Combine the supernatant and detached cells.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[4]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration | Reference |
| MOLP-8 | Multiple Myeloma | Caspase-3/7 Activation | 6h EC50 | 33 nM | [2] |
| MV4;11 | Acute Myeloid Leukemia | Caspase-3/7 Activation | 6h EC50 | 24 nM | [2] |
| Various MM | Multiple Myeloma | Annexin V | 24h EC50 < 100 nM in 71% of patient samples | < 100 nM | [2] |
| Various AML | Acute Myeloid Leukemia | Caspase-3/7 Activation | EC50 < 100 nM in 6/22 cell lines | < 100 nM | [2] |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. AZD5991 [openinnovation.astrazeneca.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 11. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
AZD-5991 and cardiac toxicity troponin elevation
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding AZD-5991, with a specific focus on the observed cardiac toxicity and troponin elevation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma-2 (BCL-2) family.[1][2][3] As a BCL-2 homology 3 (BH3) mimetic, this compound binds directly to MCL-1 with high affinity.[1][4][5] This action prevents MCL-1 from sequestering pro-apoptotic proteins (like BAK and BAX), thereby freeing them to initiate the intrinsic apoptotic pathway, leading to cancer cell death.[3][5] Preclinical studies have demonstrated that this compound induces rapid, time- and concentration-dependent apoptosis in cell lines of multiple myeloma (MM) and acute myeloid leukemia (AML).[1][2][4]
Caption: Mechanism of this compound action.
Q2: What is the link between MCL-1 inhibition and cardiac function?
MCL-1 is essential for the survival and normal function of cardiomyocytes (heart muscle cells).[6][7] It plays a critical role in maintaining mitochondrial homeostasis.[1] Inhibition of MCL-1 can disrupt mitochondrial dynamics within these cells, potentially leading to impaired cardiac function and cell death.[1][6][8] Preclinical studies involving cardiac-specific deletion of the Mcl-1 gene in mice resulted in a rapidly fatal dilated cardiomyopathy, characterized by abnormal mitochondrial structure and defective respiration.[6][8] This suggests that the on-target inhibition of MCL-1 by drugs like this compound is the likely cause of the observed cardiotoxicity.
Q3: What cardiac-related adverse events were observed in the clinical trial for this compound?
The Phase 1 first-in-human study of this compound, administered as both a monotherapy and in combination with venetoclax, was terminated due to concerns over cardiac toxicity.[9][10][11] The primary cardiac-related finding was asymptomatic elevation of cardiac troponin I or T.[12][13] One patient experienced myocarditis (inflammation of the heart muscle).[10][13] Additionally, a cardiac arrest was reported as one of four deaths due to adverse events during the trial, though it was not directly attributed to this compound.[4][12][13]
Q4: How frequent was troponin elevation in patients treated with this compound?
Initial analysis reported asymptomatic elevations of troponin I or T in 8 out of 78 patients (10.3%).[4][12][13] However, a more detailed post-hoc retrospective analysis using a high-sensitivity troponin T assay on stored samples revealed a much higher incidence.[4][12][13] This analysis showed that 83.1% (54 out of 65) of patients had elevated troponin T levels after the first cycle of treatment.[1][4][12][13] Interestingly, a significant portion of patients (45.2%, or 14 out of 31) had elevated troponin T even before receiving their first dose of this compound, highlighting potential underlying cardiac stress in this patient population.[4][9][12][13]
Troubleshooting Guide
Issue: Unexpectedly high baseline troponin levels in experimental subjects.
Possible Cause: Patients with relapsed or refractory hematologic malignancies may have underlying cardiac stress that is not clinically apparent.[9] The Phase 1 trial of this compound found that nearly half of the patients in a retrospective analysis had elevated troponin T at baseline, before any drug administration.[4][12][13]
Recommended Action:
-
Baseline Screening: Implement baseline cardiac monitoring for all subjects, including high-sensitivity troponin assays (e.g., hs-cTnT).
-
Inclusion/Exclusion Criteria: Consider establishing a maximum permissible baseline troponin level in your study's inclusion criteria.
-
Risk Factor Analysis: Although no association was found between elevated troponin and cardiovascular risk factors in the this compound trial, it is still prudent to document and analyze these factors.[1][12][13]
Issue: Observing troponin elevation following administration of an MCL-1 inhibitor.
Possible Cause: This is a potential on-target effect of MCL-1 inhibition in cardiomyocytes.[1] The inhibition of MCL-1 disrupts mitochondrial function, leading to cardiomyocyte injury and the release of troponin into the bloodstream.[1][6] The this compound trial noted a dose-dependent increase in troponin release.[10]
Recommended Action:
-
Serial Monitoring: Conduct frequent and systematic monitoring of cardiac troponin levels throughout the treatment cycle, especially after each dose.
-
Multi-Modal Assessment: Do not rely on troponin levels alone. Supplement with other cardiac safety assessments, such as electrocardiograms (ECGs), echocardiograms, and cardiac MRIs, to evaluate cardiac function and detect any structural changes.[4][13]
-
Establish DLT Criteria: Define clear dose-limiting toxicity (DLT) criteria related to cardiac events. The this compound trial defined a DLT as grade ≥2 cardiac events, or any troponin elevation associated with clinical symptoms, ECG changes, or other objective clinical findings.[4][13]
Data and Protocols
Summary of Troponin Elevation Data (Phase 1 Study)
| Parameter | Monotherapy Cohort (n=61) | Combination Cohort (n=17) | Total (N=78) | Reference |
| Patients with Asymptomatic Troponin I/T Elevation (Initial Report) | Not specified | Not specified | 8 (10.3%) | [4][12][13] |
| Post-Hoc High-Sensitivity Troponin T Analysis | ||||
| Patients with Elevated Baseline Troponin T | 6 | 8 | 14 of 31 (45.2%) | [4] |
| Patients with Post-Dose Elevated Troponin T (at or after Cycle 1) | 40 | 14 | 54 of 65 (83.1%) | [4][12] |
Experimental Protocols
1. Phase 1 Clinical Trial Protocol for Cardiac Safety Monitoring
-
Objective: To assess the safety and tolerability of this compound, with a focus on cardiac toxicity.
-
Methodology:
-
Patient Population: Patients with relapsed or refractory hematologic malignancies.[1][12]
-
Treatment Regimen: Intravenous this compound in escalating doses, administered either once or twice weekly in 3-week cycles, as monotherapy or in combination with venetoclax.[1][12][13]
-
Safety Assessments:
-
Post-Hoc Analysis: A retrospective analysis was performed on stored pharmacokinetic (PK) samples using a high-sensitivity troponin T assay to further investigate the incidence of troponin elevation.[4]
-
2. Preclinical Workflow for Cardiotoxicity Assessment of MCL-1 Inhibitors
This workflow outlines a potential strategy for evaluating the cardiotoxicity of novel MCL-1 inhibitors during preclinical development.
Caption: Preclinical workflow for cardiotoxicity assessment.
References
- 1. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD5991 [openinnovation.astrazeneca.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdnewsline.com [mdnewsline.com]
- 12. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies. [escholarship.org]
- 13. aacrjournals.org [aacrjournals.org]
AZD-5991 stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the Mcl-1 inhibitor, AZD-5991, in DMSO and cell culture media. It includes troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1]
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A: It is crucial to maintain a low final concentration of DMSO in your cell culture medium, as high concentrations can be toxic to cells and may affect experimental outcomes. A final DMSO concentration of 0.1% or lower is generally recommended and was used in preclinical studies with this compound.
Q3: How stable is this compound in cell culture media?
A: While specific public data on the degradation kinetics of this compound in cell culture media is limited, preclinical studies have successfully used this compound in media like RPMI-1640 with 10% fetal bovine serum (FBS) for periods of at least 24 hours.[2] For long-term experiments (beyond 24-48 hours), it is advisable to replenish the media with freshly diluted this compound to maintain a consistent concentration. For detailed stability in your specific media, we recommend conducting a stability assessment as outlined in the protocols below.
Q4: I am observing lower than expected potency in my cell-based assays. What could be the issue?
A: Several factors could contribute to lower than expected potency. One key factor is the high plasma protein binding of this compound. The presence of serum in the culture media can significantly reduce the free concentration of the inhibitor available to engage with its target.[3] Consider reducing the serum percentage in your assay medium if your cell line can tolerate it or increasing the concentration of this compound to compensate. Other potential issues are addressed in the troubleshooting section below.
Q5: Are there known off-target effects of this compound?
A: this compound is a highly selective inhibitor of Mcl-1, with a binding affinity more than 10,000-fold lower for other Bcl-2 family members.[4] However, as with any small molecule inhibitor, off-target effects at high concentrations cannot be entirely ruled out. It is always recommended to use the lowest effective concentration and include appropriate controls in your experiments.
Stability Data
The following tables summarize the expected stability of this compound in DMSO and representative cell culture media. This data is based on available information and typical stability profiles for similar small molecules. For critical experiments, it is highly recommended to perform an in-house stability assessment.
Table 1: Stability of this compound in DMSO
| Storage Temperature | Concentration | Duration | Remaining Compound (%) |
| -80°C | 10 mM | 1 year | >99% |
| -20°C | 10 mM | 1 month | >98% |
| 4°C | 10 mM | 1 week | ~95% |
| Room Temperature | 10 mM | 24 hours | ~90% |
Table 2: Estimated Stability of this compound in Cell Culture Media at 37°C
| Culture Medium | Serum Concentration | Time Point | Remaining Compound (%) |
| RPMI-1640 | 10% FBS | 24 hours | >90% |
| RPMI-1640 | 10% FBS | 48 hours | ~85% |
| RPMI-1640 | 10% FBS | 72 hours | ~75% |
| DMEM | 10% FBS | 24 hours | >90% |
| DMEM | 10% FBS | 48 hours | ~85% |
| DMEM | 10% FBS | 72 hours | ~75% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound in Cell Culture Media by LC-MS
-
Preparation of Samples:
-
Prepare a solution of this compound in your cell culture medium of choice (e.g., RPMI-1640 + 10% FBS) at the desired final concentration.
-
Incubate the solution in a cell culture incubator at 37°C and 5% CO2.
-
At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Sample Analysis by LC-MS:
-
Thaw the samples and precipitate proteins by adding a threefold volume of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Potency or Inconsistent Results | 1. Compound Degradation: this compound may have degraded due to improper storage or handling. 2. High Serum Binding: Serum proteins can sequester the inhibitor, reducing its effective concentration.[3] 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to Mcl-1 inhibition. | 1. Use a fresh aliquot of this compound stock solution. Prepare fresh dilutions in media for each experiment. 2. Reduce the serum concentration in the assay medium or increase the this compound concentration. 3. Confirm Mcl-1 expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| Cell Toxicity at Low Concentrations | 1. Solvent Toxicity: The final DMSO concentration may be too high. 2. Off-Target Effects: Although highly selective, off-target effects can occur at high concentrations. | 1. Ensure the final DMSO concentration is below 0.1%. Include a vehicle-only control. 2. Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration. |
| Precipitation in Culture Media | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous media. | 1. Ensure the final concentration of the organic solvent used for dilution is sufficient to maintain solubility. Pre-warm the media before adding the compound. |
Visualizations
Caption: this compound inhibits Mcl-1, leading to Bak/Bax activation and apoptosis.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: AZD-5991 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZD-5991 in western blotting experiments. The information is tailored to address specific issues that may arise when assessing the effects of this Mcl-1 inhibitor.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address potential challenges during your western blot analysis of this compound-treated samples.
This compound-Specific Issues
Q1: Why is the Mcl-1 protein level increased in my western blot after this compound treatment? I expected it to decrease.
A1: This is a documented and expected outcome of this compound treatment in some cell lines.[1][2] this compound is a BH3 mimetic that binds to the BH3-binding groove of Mcl-1, inhibiting its function, but it does not directly cause Mcl-1 degradation.[3][4][5] In fact, treatment with this compound can lead to the stabilization and accumulation of the Mcl-1 protein.[1][2] The proposed mechanism involves the inhibition of Mcl-1 ubiquitination.[1] Therefore, an increase in the Mcl-1 band intensity on a western blot is not an indication that the drug is not working.
Q2: If Mcl-1 protein levels are elevated, how can I confirm that this compound is effective in my experiment?
A2: To confirm the efficacy of this compound, you should assess downstream markers of apoptosis, which is the intended outcome of Mcl-1 inhibition.[6] Look for an increase in the levels of cleaved caspase-3 and cleaved PARP.[4] A decrease in the interaction between Mcl-1 and its pro-apoptotic binding partners, like Bak and Bax, is another indicator of target engagement, though this requires more advanced techniques like co-immunoprecipitation.[1]
Q3: I am not observing an increase in cleaved caspase-3 or cleaved PARP after this compound treatment. What could be the reason?
A3: Several factors could contribute to a lack of apoptosis induction:
-
Cell Line Resistance: Not all cell lines are sensitive to this compound.[7] Resistance can be multifactorial, including the overexpression of other anti-apoptotic proteins like Bcl-2 or Bcl-xL.[8] It is crucial to use a known sensitive cell line as a positive control.
-
Drug Concentration and Treatment Duration: The effective concentration and treatment time can vary between cell lines.[9][10] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
Experimental Variability: Ensure that your experimental setup is consistent and that the drug is being solubilized and stored correctly.
Q4: Are there any known biomarkers that predict sensitivity or resistance to this compound?
A4: High expression of Mcl-1 is a primary determinant of sensitivity to this compound.[6][8] Conversely, high expression of other anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, can confer resistance.[8] Some studies have also linked c-Myc expression levels to this compound resistance in certain contexts.[2]
General Western Blotting Issues
Q5: I am seeing no signal or a very weak signal for my protein of interest. What should I do?
A5: This is a common issue with several potential causes:
-
Antibody Issues: The primary antibody concentration may be too low, or the antibody may not be effective.[11] Try increasing the antibody concentration or using a new, validated antibody.
-
Low Protein Expression: The target protein may be expressed at very low levels in your cells or tissues.[12] You may need to load more protein onto the gel or use an enrichment technique like immunoprecipitation.
-
Inefficient Protein Transfer: Ensure that the transfer from the gel to the membrane was successful. You can check this by staining the membrane with Ponceau S after transfer.[13]
-
Inactive Detection Reagents: Ensure that your secondary antibody and detection reagents (e.g., ECL substrate) have not expired and are active.[14]
Q6: My western blot has high background, making it difficult to see my bands clearly. How can I reduce the background?
A6: High background can be caused by several factors:
-
Insufficient Blocking: Increase the blocking time or try a different blocking agent (e.g., non-fat dry milk or bovine serum albumin).
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[14] Try reducing the antibody concentrations.
-
Inadequate Washing: Increase the number and duration of washes between antibody incubations.[14]
-
Membrane Handling: Avoid touching the membrane with your bare hands, as this can lead to blotches and high background.[13]
Q7: I am seeing multiple bands or bands at the wrong molecular weight. What does this mean?
A7: Unexpected bands can arise from:
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may have been degraded.[12][15] Always use fresh samples and add protease inhibitors to your lysis buffer.[11][12]
-
Post-Translational Modifications: Modifications like phosphorylation or glycosylation can cause a protein to migrate at a higher molecular weight than predicted.[15][16]
-
Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.[16] Ensure you are using a specific and well-validated antibody.
-
Splice Variants: Different isoforms of the protein may be present in your sample.[15]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| This compound Concentration (in vitro) | 10 nM - 1 µM (cell line dependent) | [2][9][10] |
| Treatment Duration | 6 - 24 hours (cell line dependent) | [2] |
| Primary Antibody Dilution | As per manufacturer's recommendation (typically 1:1000) | General Knowledge |
| Secondary Antibody Dilution | As per manufacturer's recommendation (typically 1:2000 - 1:10000) | General Knowledge |
| Protein Loading Amount | 20 - 40 µg of total protein per lane | [12] |
Experimental Protocols
Western Blot Protocol for Mcl-1 and Apoptosis Markers
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Mcl-1, anti-cleaved caspase-3, anti-cleaved PARP) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imager or X-ray film.
-
Visualizations
Caption: this compound inhibits Mcl-1, leading to Bak activation and subsequent apoptosis.
Caption: A general workflow for western blot analysis.
References
- 1. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD5991 [openinnovation.astrazeneca.com]
- 6. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Paper: Pharmacologic Targeting MCL1 with AZD5991 Induces Apoptosis and Mitochondrial Dysfunction in Non-Hodgkin Lymphoma (NHL) Cells [ash.confex.com]
- 9. THE MCL-1 INHIBITOR AZD5991 DISPLAYS A PROMISING TARGETED THERAPY FOR ACUTE MYELOID LEUKEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 10. THE MCL-1 INHIBITOR AZD5991 DISPLAYS A PROMISING TARGETED THERAPY FOR ACUTE MYELOID LEUKEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. bosterbio.com [bosterbio.com]
Minimizing AZD-5991 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing precipitation of the Mcl-1 inhibitor, AZD-5991, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in aqueous solutions?
A1: this compound is a macrocyclic molecule with poor intrinsic solubility in aqueous solutions, which is the primary reason for its precipitation.[1][2] Its solubility is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
A2: this compound is a carboxylic acid with a pKa of 4.0.[2] Its solubility significantly increases at a pH greater than 8.5.[1] In acidic or neutral aqueous media, the compound is likely to remain in its less soluble free acid form, leading to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound, with solubilities of up to 100 mg/mL being reported.[3][4] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility.[3]
Q4: Are there any specific crystalline forms of this compound that are more soluble?
A4: Crystalline Form A of this compound has been identified as being more stable in aqueous solutions and is the form selected for preclinical and clinical development.[1]
Q5: Can co-solvents be used to improve the solubility of this compound for in vivo studies?
A5: Yes, a common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[5] This combination of a primary solvent, a co-solvent, a surfactant, and an aqueous vehicle helps to maintain the solubility of this compound upon dilution into the bloodstream.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer (e.g., PBS). | The pH of the final solution is not optimal for this compound solubility. Dilution shock is causing the compound to crash out of the solution. | Adjust the pH of the aqueous buffer to >8.5 before adding the this compound stock solution. Alternatively, consider using a formulation with co-solvents and surfactants to improve solubility upon dilution. |
| Cloudiness or precipitation observed in the final formulation for in vivo studies. | The order of solvent addition is incorrect, or the components are not mixed thoroughly. The final concentration of this compound exceeds its solubility limit in the chosen vehicle. | Prepare the formulation by sequentially adding the DMSO stock solution, PEG300, Tween-80, and finally the aqueous component, ensuring thorough mixing after each addition.[3][5] If precipitation persists, consider reducing the final concentration of this compound. |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the cell culture medium leads to a lower effective concentration. High plasma protein binding of this compound in media containing fetal calf serum (FCS) reduces its free concentration.[6] | Visually inspect the cell culture medium for any signs of precipitation after adding this compound. Consider the impact of serum proteins on the free concentration of the compound and adjust the nominal concentration accordingly, or perform assays in low-serum conditions if experimentally feasible. |
| Difficulty dissolving the solid this compound powder. | The compound may require energy input to dissolve completely in the chosen solvent. | Sonication or gentle warming (e.g., in a hot water bath) can be used to aid the dissolution of this compound in solvents like DMSO.[3] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 25 mg/mL | Sonication may be required. | [4] |
| DMSO | 100 mg/mL | Use fresh, moisture-free DMSO. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | A common formulation for in vivo use. | [5] |
Table 2: pH-Dependent Aqueous Solubility of this compound (Crystalline Form A)
| pH | Approximate Solubility | Notes | Reference |
| < 4 | Very Low (~2 ng/mL intrinsic solubility) | Henderson-Hasselbalch equation based theoretical curve. | [7] |
| > 8.5 | Significantly Enhanced | Allows for solution concentrations of at least 30 mg/mL with meglumine. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of solid this compound (Molecular Weight: 672.26 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution to facilitate dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes or warm it gently to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term stability.[5]
Protocol 2: Formulation of this compound for In Vivo Administration
This protocol is an example, and the final formulation may need to be optimized for specific experimental requirements.
-
Start with a high-concentration stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final formulation, sequentially add the following components, ensuring the solution is clear after each addition:
-
100 µL of the this compound DMSO stock solution.
-
400 µL of PEG300 and mix thoroughly.
-
50 µL of Tween-80 and mix thoroughly.
-
450 µL of saline.
-
-
The final solution should be prepared fresh on the day of use.[5]
Visualizations
Caption: this compound signaling pathway in apoptosis induction.
Caption: Workflow for preparing an this compound in vivo formulation.
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. Pre-clinical Formulation Development of an in situ Meglumine Salt of AZD5991: A Novel Macrocyclic Mcl-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of AZD-5991 and Venetoclax in Acute Myeloid Leukemia (AML)
In the landscape of Acute Myeloid Leukemia (AML) therapeutics, targeting the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins has emerged as a promising strategy. This guide provides a detailed comparison of two key inhibitors in this class: AZD-5991, a selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), and venetoclax, a selective inhibitor of BCL-2. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental data supporting their evaluation.
Mechanism of Action: Targeting Key Survival Proteins in AML
Both this compound and venetoclax are BH3 mimetics that function by inhibiting specific anti-apoptotic proteins within the BCL-2 family, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[1][2]
Venetoclax specifically targets BCL-2, a protein often overexpressed in AML cells, contributing to their survival and resistance to chemotherapy.[3][4] By binding to BCL-2, venetoclax displaces pro-apoptotic proteins like BIM, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[2][5]
This compound , on the other hand, is a potent and selective inhibitor of MCL-1.[1][6] High levels of MCL-1 are a known mechanism of resistance to BCL-2 inhibition by venetoclax.[7] this compound directly binds to MCL-1, preventing it from sequestering pro-apoptotic proteins and thereby initiating the apoptotic cascade, particularly in cancer cells dependent on MCL-1 for survival.[1][8]
The distinct targets of these two drugs provide a strong rationale for their combination to overcome resistance and enhance anti-leukemic activity.[6][9]
Preclinical Efficacy in AML: A Comparative Overview
Both this compound and venetoclax have demonstrated significant preclinical activity in AML models, both as single agents and in combination. The following tables summarize key quantitative data from in vitro and in vivo studies.
| Drug | Target | Cell Lines | Assay | Endpoint | Result | Citation |
| This compound | MCL-1 | MOLP-8, MV4;11 | Caspase Activity | 6h EC50 | 33nM, 24nM | [6] |
| 6/22 AML cell lines | Caspase Activity | EC50 | <100nM | [6] | ||
| Venetoclax | BCL-2 | MOLM-13 | Cell Viability | IC50 | <0.100 µM | [10] |
| AML cell lines | Cell Viability | - | Varied sensitivity | [10] | ||
| This compound + Venetoclax | MCL-1 & BCL-2 | AML human cell lines | Antitumor Activity | - | Enhanced efficacy | [9] |
Table 1: In Vitro Activity of this compound and Venetoclax in AML Cell Lines. This table summarizes the in vitro efficacy of each drug, highlighting their potency in inducing apoptosis and inhibiting cell growth in various AML cell lines.
| Drug | Model | Dosing | Outcome | Citation |
| This compound | Disseminated AML xenograft | Single i.v. dose | Tumor regression | [6] |
| Venetoclax | AML xenograft models | - | On-target cell death | [3] |
| This compound + Venetoclax | In vivo models of AML | - | Enhanced antitumor activity | [6] |
Table 2: In Vivo Efficacy of this compound and Venetoclax in AML Xenograft Models. This table outlines the in vivo antitumor activity of the individual agents and their combination in preclinical AML models.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits MCL-1, leading to apoptosis.
Caption: Venetoclax inhibits BCL-2, triggering apoptosis.
Caption: Workflow for in vitro evaluation of drug efficacy.
Caption: Workflow for in vivo xenograft studies.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound and venetoclax in AML.
Cell Culture
-
Cell Lines: Human AML cell lines such as MOLM-13, MV-4-11, and OCI-AML3 were utilized.
-
Culture Medium: Cells were cultured in RPMI 1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS).
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding: AML cells were seeded in 6-well or 12-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound, venetoclax, or the combination for 24 to 72 hours.
-
Staining: Post-treatment, cells were washed with PBS and resuspended in 1x binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) were added, and the cells were incubated for 15 minutes in the dark.
-
Analysis: Stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding: A total of 2 x 10^4 viable cells per well were plated in 96-well plates.
-
Treatment: Cells were treated with a range of concentrations of this compound or venetoclax for 24, 48, or 72 hours.
-
MTS Reagent: After the incubation period, 5 µg/mL of methylthiatetrazolium (MTS) reagent was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Absorbance Reading: The reaction was stopped, and the absorbance at 570 nm was measured using a plate reader to determine cell viability relative to untreated controls.
-
Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated from the dose-response curves.
In Vivo AML Xenograft Model
-
Animal Model: Female severe combined immunodeficient (SCID) or NOD/SCID mice were used.
-
Cell Implantation: 1 x 10^7 viable human AML cells (e.g., MV-4-11) were injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were measured twice weekly with calipers.
-
Treatment Initiation: Drug administration commenced when tumors reached a predetermined size (e.g., 100-150 mm³).
-
Drug Administration: this compound was administered intravenously (i.v.), while venetoclax was given orally. Dosing schedules and concentrations were varied depending on the study design.
-
Efficacy Endpoints: Antitumor efficacy was assessed by measuring tumor growth inhibition and, in some studies, by monitoring animal survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors were often excised for biomarker analysis, such as the detection of cleaved caspase-3 by immunohistochemistry or other immunoassays, to confirm the induction of apoptosis.
Conclusion
This compound and venetoclax are potent and selective inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, respectively. Preclinical data in AML models demonstrate their efficacy as single agents and suggest a strong synergistic potential when used in combination. The distinct mechanisms of action provide a clear rationale for co-targeting these pathways to overcome intrinsic and acquired resistance in AML. While venetoclax is an established therapeutic agent, the clinical development of this compound has been challenged by toxicity concerns. Nevertheless, the preclinical data presented herein underscore the therapeutic potential of targeting MCL-1 in AML, particularly in combination with BCL-2 inhibition, and provide a foundation for the development of next-generation MCL-1 inhibitors with improved safety profiles. The detailed experimental protocols provided in this guide are intended to facilitate further research in this critical area of oncology drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of p53 signaling by MI-63 induces apoptosis in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Venetoclax-based Therapies for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
Dual Targeting of MCL-1 and BCL-2: A Comparative Guide to AZD-5991 and BCL-2 Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The therapeutic strategy of combining the selective MCL-1 inhibitor, AZD-5991, with BCL-2 inhibitors like venetoclax presents a promising approach to overcoming resistance and enhancing apoptotic cell death in various hematological malignancies. This guide provides a comprehensive comparison of this combination therapy, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as BCL-2 and Myeloid Cell Leukemia 1 (MCL-1) often being overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][2] Venetoclax, a potent and selective BCL-2 inhibitor, has shown significant efficacy in treating certain leukemias.[1] However, intrinsic or acquired resistance, often mediated by the upregulation of MCL-1, can limit its therapeutic benefit.[1] this compound is a potent and selective BH3 mimetic that inhibits MCL-1, thereby offering a rational combination strategy with BCL-2 inhibitors to induce synergistic cancer cell death.[3]
Preclinical Performance: Synergistic Efficacy
In vitro and in vivo preclinical studies have consistently demonstrated the synergistic anti-tumor activity of combining this compound with the BCL-2 inhibitor venetoclax across a range of hematological cancer models. This combination has been shown to enhance the induction of apoptosis compared to either agent alone.
Table 1: Preclinical Synergy of this compound and Venetoclax Combination
| Cell Line/Model | Cancer Type | Key Findings | Reference |
| MOLM-13, OCI-AML2 | Acute Myeloid Leukemia (AML) | Synergistic induction of apoptosis. | [4][5] |
| Patient-Derived Xenografts (AML) | Acute Myeloid Leukemia (AML) | Combination significantly extended survival of mice. | [6] |
| Mantle Cell Lymphoma (MCL) cell lines | Mantle Cell Lymphoma (MCL) | Enhanced apoptosis and reduced mitochondrial oxygen consumption. | [7] |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma (MM) | Synergistic anti-MM activity and overcoming of MCL-1 resistance. | [8] |
Clinical Performance: Phase 1 Trial Insights
A Phase 1, first-in-human clinical trial (NCT03218683) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with venetoclax in patients with relapsed or refractory hematologic malignancies.
Table 2: Patient Demographics and Disease Characteristics (Combination Cohort)
| Characteristic | Value (N=17) |
| Median Age, years (range) | 68 (36-82) |
| Diagnosis | |
| Acute Myeloid Leukemia (AML) | 12 (70.6%) |
| Myelodysplastic Syndrome (MDS) | 5 (29.4%) |
| Median Prior Lines of Therapy, n (range) | 3 (1-9) |
Data from the combination therapy arm of the NCT03218683 trial.
Table 3: Objective Response Rate (ORR) in the Combination Cohort
| Disease | Number of Patients | Objective Response |
| Myelodysplastic Syndrome (MDS) | 5 | 1 marrow complete remission |
Data from the combination therapy arm of the NCT03218683 trial.[3]
Table 4: Common Treatment-Emergent Adverse Events (All Grades, ≥30% in the Overall Population)
| Adverse Event | Frequency (N=78) |
| Diarrhea | 59.0% |
| Nausea | 55.1% |
| Vomiting | 47.4% |
Data from the overall population of the NCT03218683 trial (monotherapy and combination cohorts).[3][7]
The clinical trial showed limited clinical activity of the combination, with one objective response observed in a patient with MDS.[3] The study was ultimately terminated early due to a high incidence of asymptomatic troponin elevations, raising cardiovascular safety concerns.[9]
Signaling Pathway and Mechanism of Action
This compound and BCL-2 inhibitors target distinct anti-apoptotic proteins to promote apoptosis. The combination of these agents leads to a more profound induction of the apoptotic cascade.
Caption: Dual inhibition of MCL-1 and BCL-2 enhances apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the combination of this compound and BCL-2 inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol Steps:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight if applicable.
-
Drug Treatment: Treat cells with serial dilutions of this compound, a BCL-2 inhibitor (e.g., venetoclax), or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol Steps:
-
Cell Treatment: Treat cells with this compound, a BCL-2 inhibitor, or the combination for a specified time.
-
Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[3]
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely used quantitative method to determine the nature of drug interactions (synergism, additivity, or antagonism).[6][10]
Caption: Logical flow for determining drug synergy via the Chou-Talalay method.
Methodology:
-
Dose-Response Assessment: Perform cell viability or similar assays with a range of concentrations for each drug individually and in combination at a constant ratio.
-
Median-Effect Analysis: Use software like CompuSyn to analyze the dose-effect data and calculate the parameters of the median-effect equation for each drug and the combination.
-
Combination Index (CI) Calculation: The software calculates the CI value for different effect levels (fractions affected).
-
Interpretation: A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Conclusion
The combination of the MCL-1 inhibitor this compound and a BCL-2 inhibitor like venetoclax is a mechanistically rational approach to treating hematological malignancies. Preclinical data strongly support the synergistic potential of this combination to induce apoptosis and overcome resistance. However, the clinical development of this compound was halted due to safety concerns, specifically cardiotoxicity manifested as asymptomatic troponin elevations.[9] This highlights the critical importance of the therapeutic index for this class of compounds. Future research in this area will likely focus on developing MCL-1 inhibitors with a more favorable safety profile to be used in combination with BCL-2 inhibitors, potentially unlocking a powerful therapeutic strategy for patients with hematological cancers.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Showdown: Preclinical Efficacy of MCL-1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of prominent MCL-1 inhibitors in preclinical models. We delve into their binding affinities, cellular activities, and in vivo efficacies, supported by experimental data and detailed protocols to inform your research and development efforts.
Myeloid cell leukemia 1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a key factor in the survival and proliferation of various cancer cells, making it a prime target for therapeutic intervention.[1] In recent years, several potent and selective small molecule inhibitors of MCL-1 have emerged, showing promise in preclinical studies. This guide offers a head-to-head comparison of three leading clinical candidates: S63845, AZD5991, and AMG-176, alongside other notable preclinical inhibitors.
Data Presentation: A Comparative Analysis
The following tables summarize the binding affinities and cellular activities of key MCL-1 inhibitors across various preclinical studies.
Table 1: Comparative Binding Affinities of MCL-1 Inhibitors
| Inhibitor | Target | Ki (nM) | Assay Method | Reference |
| S63845 | MCL-1 | < 0.1 - 1.2 | Fluorescence Polarization Assay (FPA) | [2][3] |
| BCL-2 | > 10,000 | FPA | [3] | |
| BCL-xL | > 10,000 | FPA | [3] | |
| AZD5991 | MCL-1 | < 1 | Förster Resonance Energy Transfer (FRET) | |
| BCL-2 | > 10,000 | FRET | ||
| BCL-xL | > 10,000 | FRET | ||
| AMG-176 | MCL-1 | 0.06 | FPA | [1] |
| BCL-2 | 950 | FPA | [1] | |
| BCL-xL | 700 | FPA | [1] | |
| A-1210477 | MCL-1 | 0.45 | FPA | |
| BCL-2 | > 1,000 | FPA | ||
| BCL-xL | > 1,000 | FPA |
Table 2: Comparative Cellular Activity (IC50/EC50) of MCL-1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (nM) | Assay | Reference |
| S63845 | MDA-MB-468 | Triple-Negative Breast Cancer | 141.2 ± 24.7 | Cell Viability | [4] |
| H929 | Multiple Myeloma | < 100 | Cell Viability | ||
| MOLM-13 | Acute Myeloid Leukemia | ~10 | Apoptosis | ||
| AZD5991 | MOLP-8 | Multiple Myeloma | 33 | Caspase Activity | |
| MV4-11 | Acute Myeloid Leukemia | 24 | Caspase Activity | ||
| AMG-176 | OCI-LY1 | Diffuse Large B-cell Lymphoma | 210 | Cell Viability | |
| TMD8 | Diffuse Large B-cell Lymphoma | 1450 | Cell Viability | ||
| A-1210477 | H929 | Multiple Myeloma | 37 | Cell Viability | |
| MOLM-13 | Acute Myeloid Leukemia | 28 | Cell Viability |
Table 3: Comparative In Vivo Efficacy of MCL-1 Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| S63845 | AMO-1 (subcutaneous) | Multiple Myeloma | 25 mg/kg, i.v., weekly | Complete tumor regression in 7/8 mice | |
| AZD5991 | MOLP-8 (subcutaneous) | Multiple Myeloma | 100 mg/kg, i.v., single dose | ~100% tumor regression | |
| AMG-176 | AMO-1 (subcutaneous) | Multiple Myeloma | 60 mg/kg, p.o., daily | 100% tumor growth inhibition |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the MCL-1 signaling pathway and a typical workflow for evaluating MCL-1 inhibitors.
Caption: MCL-1 signaling pathway and the mechanism of MCL-1 inhibitors.
References
- 1. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating AZD-5991 On-Target Activity in Primary Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD-5991's performance with other MCL-1 inhibitors, supported by experimental data from primary patient samples. The information is intended to assist researchers in understanding the landscape of MCL-1 targeted therapies.
Introduction to this compound and the Role of MCL-1 in Cancer
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the BCL-2 family. Its overexpression is a key mechanism for cancer cell survival and resistance to therapy in various hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML). This compound is a potent and selective small-molecule inhibitor of MCL-1. It acts as a BH3 mimetic, binding to the BH3-binding groove of MCL-1 with high affinity, thereby preventing its interaction with pro-apoptotic proteins like BAK and BAX and triggering the intrinsic apoptotic pathway.[1]
On-Target Activity of this compound in Primary Patient Samples
Preclinical studies have demonstrated the potent on-target activity of this compound in inducing apoptosis in primary cancer cells from patients with hematological malignancies.
Key Findings from Ex Vivo Studies
A pivotal study by Tron et al. (2018) in Nature Communications provided significant evidence of this compound's efficacy in primary patient samples.
In a cohort of 48 primary bone marrow mononuclear cell (BMMC) samples from patients with multiple myeloma, this compound demonstrated significant ex vivo activity. The study reported that 71% of the primary MM samples (34 out of 48) exhibited a 24-hour Annexin V EC50 value of less than 100 nM.[1] This indicates that a majority of primary MM cells are highly sensitive to this compound-induced apoptosis.
Comparative Landscape of MCL-1 Inhibitors
While direct head-to-head comparative studies of MCL-1 inhibitors in the same large cohorts of primary patient samples are limited in publicly available literature, data from separate preclinical and clinical studies allow for an indirect comparison. It is important to note that the clinical development of this compound was halted due to cardiac toxicity concerns.[2] Several other MCL-1 inhibitors have also faced developmental challenges, including toxicities.
| MCL-1 Inhibitor | Reported Activity in Primary Patient Samples | Developmental Status |
| This compound | Multiple Myeloma: 71% of 48 primary samples showed EC50 < 100 nM for Annexin V induction.[1] | Terminated (Cardiac Toxicity)[2] |
| AMG-176 | Acute Myeloid Leukemia: Showed synergistic activity with venetoclax in primary AML patient samples.[3][4][5] | Terminated (Safety Concerns)[2][6] |
| S64315 (MIK665) | Acute Myeloid Leukemia: Showed synergistic activity with azacitidine in primary AML samples.[7] | Clinical trials have been conducted. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's on-target activity in primary patient samples.
Isolation and Culture of Primary Myeloma Cells
-
Sample Source: Bone marrow aspirates from multiple myeloma patients.
-
Cell Isolation: Mononuclear cells (MNCs) are isolated using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated MNCs are cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For co-culture experiments to mimic the bone marrow microenvironment, primary human stromal cells can be used.
Ex Vivo Apoptosis Assay
-
Objective: To determine the concentration of this compound required to induce apoptosis in 50% of the primary cancer cells (EC50).
-
Methodology:
-
Primary myeloma cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound for 24 hours.
-
Post-treatment, cells are washed and stained with Annexin V-FITC and propidium iodide (PI).
-
Apoptosis is quantified by flow cytometry, with Annexin V-positive/PI-negative cells identified as early apoptotic cells.
-
EC50 values are calculated from the dose-response curves.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
Caption: this compound inhibits MCL-1, leading to the activation of BAK/BAX and subsequent apoptosis.
Experimental Workflow for Validating On-Target Activity
Caption: Workflow for assessing this compound's pro-apoptotic effect on primary patient samples.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Preclinical Head-to-Head: Dissecting the Efficacy of MCL-1 Inhibitors AZD-5991 and AMG-176 in Hematological Malignancies
For researchers and drug development professionals, the targeting of Myeloid Cell Leukemia-1 (MCL-1), a key anti-apoptotic protein, has emerged as a promising therapeutic strategy in hematological cancers. Two clinical-stage candidates, AZD-5991 and AMG-176, have demonstrated significant preclinical activity. This guide provides a detailed comparison of their preclinical efficacy, supported by experimental data, to inform further research and development.
Myeloid cell leukemia-1 (MCL-1), a member of the B-cell lymphoma 2 (BCL-2) family of proteins, is a critical survival factor for many hematologic cancer cells.[1][2] Its overexpression is associated with tumorigenesis and resistance to conventional therapies.[1][2] this compound and AMG-176 are potent and selective small molecule inhibitors of MCL-1, designed to induce apoptosis in cancer cells dependent on this protein for survival.[3][4] Both agents have shown promise in preclinical models of multiple myeloma (MM) and acute myeloid leukemia (AML).[3][5]
Mechanism of Action: Restoring the Apoptotic Balance
Both this compound and AMG-176 are BH3 mimetics that bind with high affinity to the BH3-binding groove of the MCL-1 protein.[3][6] This action disrupts the interaction between MCL-1 and pro-apoptotic proteins such as Bak.[3][6] The release of Bak from MCL-1 sequestration leads to the activation of the intrinsic mitochondrial apoptotic pathway, culminating in caspase activation and programmed cell death.[3][6]
In Vitro Efficacy: A Comparative Look at Apoptosis Induction
Both this compound and AMG-176 have demonstrated potent pro-apoptotic activity across a range of hematological cancer cell lines. While direct head-to-head studies are limited, a comparative analysis of published data provides valuable insights into their relative potency.
| Drug | Cell Line | Cancer Type | Assay | EC50 (nM) | Citation |
| This compound | MOLP-8 | Multiple Myeloma | Caspase Activation (6h) | 33 | [7] |
| MV4-11 | AML | Caspase Activation (6h) | 24 | [7] | |
| MOLM-13 | AML | Annexin V (24h) | >800 (Resistant) | [8] | |
| AMG-176 | MV4-11 | AML | Apoptosis (48h) | 70 | [9] |
| OCI-AML3 | AML | Apoptosis (48h) | >1000 (Resistant) | [9] | |
| MOLM-13 | AML | Apoptosis (48h) | >1000 (Resistant) | [9] |
Table 1: Comparative In Vitro Efficacy of this compound and AMG-176 in Hematological Cancer Cell Lines.
In Vivo Preclinical Models: Tumor Regression and Survival
In vivo studies in xenograft models of multiple myeloma and AML have corroborated the potent anti-tumor activity of both agents as monotherapies.
| Drug | Model | Cancer Type | Dosing | Key Findings | Citation |
| This compound | MOLP-8 (subcutaneous) | Multiple Myeloma | Single i.v. dose (10-100 mg/kg) | Dose-dependent tumor growth inhibition to complete regression. | [3][10] |
| MV4-11 (subcutaneous) | AML | Single i.v. dose (10-100 mg/kg) | Dose-dependent tumor regression, with complete regression at 100 mg/kg. | [3] | |
| AMG-176 | OPM-2 (subcutaneous) | Multiple Myeloma | Oral, daily or intermittent | Robust tumor growth inhibition and complete regression at higher doses. | [5][6] |
| MOLM-13 (orthotopic) | AML | Oral, 2-day on/5-day off | Significant reduction in tumor burden. | [5] |
Table 2: Comparative In Vivo Efficacy of this compound and AMG-176 in Hematological Cancer Xenograft Models.
Experimental Protocols
A generalized workflow for evaluating the preclinical efficacy of MCL-1 inhibitors is outlined below. Specific details for key experiments are provided to facilitate reproducibility.
In Vitro Apoptosis Assay (Annexin V Staining)
-
Cell Culture and Treatment: Hematological cancer cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media.[11][12] Cells are seeded in 6-well plates and treated with varying concentrations of this compound or AMG-176 for 24-48 hours.[8][9]
-
Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.[13] FITC-conjugated Annexin V and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.[13]
-
Flow Cytometry: Samples are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.[13]
-
Data Analysis: EC50 values are calculated based on the dose-response curves of apoptotic cells.[8]
In Vivo Xenograft Studies
-
Animal Models: Female immunodeficient mice (e.g., C.B-17 SCID or NOD-SCID) are used.[3]
-
Tumor Implantation: Human hematological cancer cells (e.g., MOLP-8, OPM-2) are subcutaneously injected into the flanks of the mice.[3][14] For orthotopic models (e.g., MOLM-13), cells are injected intravenously.[5]
-
Drug Administration: Once tumors are established, mice are treated with this compound (typically intravenously) or AMG-176 (typically orally) according to the specified dosing schedule.[3][5]
-
Efficacy Evaluation: Tumor volumes are measured regularly using calipers for subcutaneous models, or bioluminescence imaging for orthotopic models.[3][5] Efficacy is assessed by calculating tumor growth inhibition (TGI) or observing tumor regression.[3][5]
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of apoptotic markers such as cleaved caspase-3 by immunohistochemistry or immunoassays to confirm on-target drug activity.[3][5]
Conclusion
Both this compound and AMG-176 are highly potent and selective MCL-1 inhibitors with significant preclinical efficacy in models of multiple myeloma and acute myeloid leukemia. This compound has demonstrated rapid and complete tumor regression in several xenograft models following a single intravenous dose.[3] AMG-176 has shown robust activity with oral administration, a potential advantage for clinical development.[5] The choice between these agents for further investigation may depend on the specific cancer subtype, desired route of administration, and the potential for combination therapies. The data presented here provide a foundation for researchers to design and interpret future studies aimed at harnessing the therapeutic potential of MCL-1 inhibition.
References
- 1. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. AZD5991 [openinnovation.astrazeneca.com]
- 8. researchgate.net [researchgate.net]
- 9. Maximal activation of apoptosis signaling by co-targeting anti-apoptotic proteins in BH3 mimetic-resistant AML and AML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. mdpi.com [mdpi.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OPM2 Xenograft Model - Altogen Labs [altogenlabs.com]
Navigating Resistance: A Comparative Guide to AZD-5991 and Other BH3 Mimetics
An in-depth analysis of cross-resistance profiles and the synergistic potential of targeting distinct anti-apoptotic pathways in cancer therapy.
The development of BH3 mimetics, a class of drugs that mimic the action of pro-apoptotic BH3-only proteins, has revolutionized the treatment landscape for several cancers, particularly hematologic malignancies. These agents function by inhibiting anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins, thereby triggering programmed cell death (apoptosis). AZD-5991 is a potent and highly selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), a key anti-apoptotic protein frequently implicated in tumor survival and resistance to conventional therapies. Understanding the cross-resistance patterns between this compound and other BH3 mimetics, such as the BCL-2 inhibitor venetoclax, is critical for optimizing their clinical application and developing effective combination strategies to overcome therapeutic resistance.
The Landscape of BH3 Mimetic Resistance
Resistance to BH3 mimetics is a significant clinical challenge. A primary mechanism of both intrinsic and acquired resistance involves the compensatory upregulation of other anti-apoptotic BCL-2 family members.[1] When a specific anti-apoptotic protein like BCL-2 is inhibited by a drug such as venetoclax, cancer cells can adapt by increasing their reliance on other survival proteins, most notably MCL-1 or BCL-xL, to sequester pro-apoptotic effectors like BAK and BAX and evade cell death.[1][2]
This phenomenon of "apoptotic dependency switching" is central to the cross-resistance profiles of BH3 mimetics. Tumors resistant to a BCL-2 inhibitor are often highly dependent on MCL-1 for survival, and conversely, cells resistant to an MCL-1 inhibitor may exhibit increased dependence on BCL-2. This creates a scenario of "inverse resistance," where sensitivity to one BH3 mimetic can be predicted by resistance to another, providing a strong rationale for combination therapies.
This compound: Overcoming Venetoclax Resistance
A substantial body of evidence demonstrates that this compound is highly effective in cancer models that have developed resistance to the BCL-2 inhibitor venetoclax. This is particularly relevant in Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM), where MCL-1 upregulation is a known driver of venetoclax resistance.[3][4]
Studies have shown that AML cells with both intrinsic and acquired resistance to venetoclax (ABT-199) are sensitive to this compound.[3] The combination of this compound with venetoclax acts synergistically to induce apoptosis, even in highly resistant patient-derived xenograft (PDX) models.[3] This synergy stems from the dual inhibition of both key survival pathways. Venetoclax releases pro-apoptotic proteins (like BIM) from BCL-2, which can then be sequestered by MCL-1; subsequent inhibition of MCL-1 by this compound leads to the complete liberation of pro-apoptotic factors, triggering robust cell death.[5]
Similarly, in multiple myeloma, cells can evade MCL-1 inhibition by shifting their survival dependency to BCL-2.[5] This makes them susceptible to venetoclax. The combination of this compound and venetoclax has been shown to overcome this inherent resistance by preventing the escape of myeloma cells from apoptosis.[5]
Quantitative Data on this compound Efficacy
The single-agent activity of this compound and its synergistic potential in combination with other agents have been quantified across various cancer cell lines.
Table 1: Single-Agent Activity of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | EC50 (nM) at 24 hours | Sensitivity to MCL-1 Inhibition |
| H929 | 64 | Sensitive |
| MM.1S | 417 | Sensitive |
| RPMI-8226 | N/A (Sensitive) | Sensitive |
| U266 | N/A (Sensitive) | Sensitive |
| LP-1 | N/A (Sensitive) | Sensitive |
| ANBL6VR | N/A (Sensitive) | Sensitive |
| DOX40 | Resistant | Resistant |
| KMS-12-PE | Resistant | Resistant |
| Data sourced from Blood (2018) 132 (Supplement 1): 3529.[5] |
Table 2: Combination Efficacy of this compound with Other Agents
| Cancer Type | Combination Agent | Resistant Model | Observed Effect |
| Acute Myeloid Leukemia (AML) | Venetoclax (BCL-2 Inhibitor) | Venetoclax-resistant PDX model | Markedly improved survival and reduced leukemia burden compared to single agents.[3] |
| Multiple Myeloma (MM) | Venetoclax (BCL-2 Inhibitor) | MM cells with inherent MCL-1 resistance | Significant decrease in cell viability compared to single agents; overcomes resistance.[5] |
| Triple-Negative Breast Cancer (TNBC) | AZD6244 (MEK Inhibitor) | MEK inhibitor-resistant cell lines | Significantly lower IC50 for the combination, overcoming MEK inhibitor resistance.[6] |
| Acute Leukemia | AZD4320 (BCL-2/BCL-xL Inhibitor) | Xenograft mouse models | Additive or synergistic effects in reducing tumor volume and weight.[7] |
Signaling Pathways and Experimental Designs
The BCL-2 Family and Apoptosis Regulation
The balance between pro-survival and pro-apoptotic members of the BCL-2 protein family dictates a cell's fate. In cancer, this balance is often tipped towards survival due to the overexpression of proteins like BCL-2 and MCL-1.
Caption: Regulation of apoptosis by the BCL-2 family of proteins.
Overcoming Venetoclax Resistance with this compound
In venetoclax-resistant cells, MCL-1 overexpression provides a survival advantage. The addition of this compound blocks this escape route, restoring the apoptotic signal.
Caption: this compound overcomes venetoclax resistance by inhibiting MCL-1.
Experimental Protocols for Assessing Cross-Resistance
Evaluating the cross-resistance and synergistic potential of BH3 mimetics involves a multi-step approach, from in vitro assays to in vivo models.
Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic effects of single agents and combinations.
-
Protocol:
-
Cell Culture: Cancer cell lines (e.g., AML, MM) and patient-derived cells are cultured under standard conditions. Resistant sublines can be generated by continuous exposure to increasing concentrations of a BH3 mimetic.
-
Treatment: Cells are treated with a dose range of this compound, venetoclax, or other BH3 mimetics, both individually and in combination.
-
Viability Assessment: After a set incubation period (e.g., 24, 48, 72 hours), cell viability is measured using assays like CellTiter-Glo®, which quantifies ATP levels.[8] This data is used to calculate IC50 or EC50 values.
-
Apoptosis Measurement: Apoptosis is quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Caspase-Glo® 3/7 assays to measure caspase activity.[7][9]
-
Mechanistic Protein Interaction Studies
-
Objective: To investigate how BH3 mimetics alter the interactions between BCL-2 family proteins.
-
Protocol:
-
Cell Lysis: Cells are treated with the drugs for a shorter duration (e.g., 6 hours) and then lysed to extract proteins.
-
Co-Immunoprecipitation (Co-IP): An antibody targeting an anti-apoptotic protein (e.g., MCL-1 or BCL-2) is used to pull down that protein and its binding partners from the lysate.[8]
-
Western Blotting: The immunoprecipitated protein complexes are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against pro-apoptotic proteins (e.g., BIM) to determine if the drug treatment caused their dissociation.[8]
-
In Vivo Efficacy Studies
-
Objective: To validate in vitro findings in a more complex biological system.
-
Protocol:
-
Model System: Patient-derived xenograft (PDX) models, where patient tumor cells are engrafted into immunodeficient mice, are commonly used.[3]
-
Treatment: Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, this compound alone, venetoclax alone, combination).
-
Efficacy Assessment: Tumor burden is monitored over time.[3] In leukemia models, this can be done by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow.[3] Survival is a key endpoint.
-
Pharmacodynamic Analysis: Tumor or bone marrow samples can be collected post-treatment to analyze protein expression and confirm target engagement.
-
Workflow for Cross-Resistance Analysis
Caption: Workflow for assessing BH3 mimetic cross-resistance.
Conclusion
The relationship between this compound and other BH3 mimetics is not one of simple cross-resistance, but rather one of complementary action against the adaptable survival mechanisms of cancer cells. The primary mechanism of resistance to BCL-2 inhibitors like venetoclax—the upregulation of MCL-1—renders cancer cells uniquely vulnerable to this compound. This creates a powerful therapeutic rationale for combining these agents to achieve deeper and more durable responses. By simultaneously blocking the two major anti-apoptotic pathways of BCL-2 and MCL-1, combination strategies can effectively overcome resistance, prevent therapeutic escape, and offer a promising approach for treating aggressive and refractory hematologic malignancies.[10][11] Future research will continue to refine these combinations and identify biomarkers to select patients most likely to benefit from this targeted apoptotic strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
Overcoming Venetoclax Resistance in AML: A Comparative Analysis of AZD-5991 Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical and clinical data highlights the potential of AZD-5991, a selective MCL-1 inhibitor, to overcome resistance to the BCL-2 inhibitor venetoclax in Acute Myeloid Leukemia (AML). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance, supported by experimental data, in venetoclax-resistant AML models.
Venetoclax, often in combination with hypomethylating agents, has become a standard of care for many AML patients. However, both intrinsic and acquired resistance, frequently driven by the upregulation of the anti-apoptotic protein MCL-1, limit its efficacy.[1][2] this compound directly targets MCL-1, offering a rational therapeutic strategy to resensitize AML cells to venetoclax-induced apoptosis.[3][4]
Efficacy of this compound in Venetoclax-Resistant AML Models: A Quantitative Overview
Preclinical studies have demonstrated the synergistic anti-leukemic activity of combining this compound with venetoclax in various venetoclax-resistant AML models. This combination has been shown to be effective in cell lines with genetic alterations known to confer venetoclax resistance, such as overexpression of BCL2A1 and mutations in KRAS and PTPN11.
In Vitro Efficacy
The combination of this compound and venetoclax has demonstrated potent synergy in reducing the viability of venetoclax-resistant AML cell lines.
| Cell Line Model | Treatment | Observation | Reference |
| OCI-AML3 (inherently venetoclax-resistant) | This compound + Venetoclax | Potent activation of caspase 3/7, whereas monotherapy showed minimal effect. | [3] |
| AML cells with acquired venetoclax resistance | This compound + Venetoclax | Synergistically induced apoptosis. | [1] |
| MOLM13 cells expressing BCL2A1 | This compound + Venetoclax | Overcame venetoclax resistance and reduced cell viability. | [5] |
| Molm13 cells expressing G12D KRAS | This compound + Venetoclax | Overcame venetoclax resistance and reduced cell viability. | [5] |
| Molm13 cells expressing A72D PTPN11 | This compound + Venetoclax | Overcame venetoclax resistance and reduced cell viability. | [5] |
In Vivo Efficacy
In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft models of venetoclax-resistant AML have corroborated the in vitro findings, showing significant tumor regression and improved survival with the combination therapy.
| Animal Model | Treatment | Key Findings | Reference |
| OCI-AML3 subcutaneous xenograft | This compound + Venetoclax | Complete tumor regressions in 8 out of 8 mice; monotherapies showed minimal tumor growth inhibition. | [3] |
| Venetoclax-resistant PDX model | This compound + Venetoclax | Markedly improved survival compared to single-agent treatment. | [1] |
| MV4-11 xenograft overexpressing BCL2A1 | This compound + Venetoclax | Significantly reduced tumor burden (luciferase intensity) and prolonged survival compared to single agents. | [5] |
Clinical Evaluation of this compound and Venetoclax Combination
A Phase 1, first-in-human study (NCT03218683) evaluated the safety and efficacy of this compound as a monotherapy and in combination with venetoclax in patients with relapsed or refractory hematologic malignancies, including AML.[6][7][8][9]
| Clinical Trial Phase | Patient Population | Treatment | Key Efficacy Results | Adverse Events |
| Phase 1 | Relapsed/Refractory AML/MDS (n=17 in combination cohort) | This compound (escalating doses) + Venetoclax (200 or 400 mg daily) | Limited clinical activity observed. One patient with MDS achieved a marrow complete remission. | Most common (≥30%): diarrhea, nausea, vomiting. Dose-limiting toxicities occurred in 5 patients. Asymptomatic elevations of troponin I or T were observed. |
Note: Further clinical development of this compound was precluded due to the limited clinical activity and the high incidence of troponin elevation.[8]
Signaling Pathways and Experimental Workflows
The efficacy of the this compound and venetoclax combination is rooted in the dual targeting of the key anti-apoptotic proteins BCL-2 and MCL-1. The following diagrams illustrate the underlying mechanism of action and a typical experimental workflow for evaluating this combination.
Caption: Mechanism of overcoming venetoclax resistance by co-inhibition of BCL-2 and MCL-1.
Caption: A typical experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
Cell Viability Assay
-
Principle: To determine the concentration-dependent effect of drugs on cell proliferation and viability.
-
Methodology:
-
AML cells (e.g., OCI-AML3, MOLM-13) are seeded in 96-well plates.
-
Cells are treated with a dose range of this compound, venetoclax, or the combination for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Principle: To quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
AML cells are treated with the compounds of interest for a defined time (e.g., 24-48 hours).
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cells.
-
After incubation in the dark, the samples are analyzed by flow cytometry.
-
Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
In Vivo Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with human AML cells (e.g., OCI-AML3).
-
Once tumors are established (for subcutaneous models) or engraftment is confirmed (for disseminated models), mice are randomized into treatment groups.
-
Treatment with vehicle, this compound, venetoclax, or the combination is administered according to a defined schedule and dosage.
-
Tumor volume is measured regularly with calipers (for subcutaneous models), or disease burden is monitored by bioluminescence imaging.
-
Animal body weight and overall health are monitored as indicators of toxicity.
-
Survival is monitored, and Kaplan-Meier survival curves are generated.
-
Conclusion
The dual inhibition of BCL-2 and MCL-1 with venetoclax and this compound, respectively, represents a promising and mechanistically rational approach to overcoming venetoclax resistance in AML. Preclinical data strongly support the synergistic efficacy of this combination in various resistant models. While the initial Phase 1 clinical trial of this compound showed limited overall efficacy and raised safety concerns regarding cardiotoxicity, the preclinical findings underscore the therapeutic potential of targeting the MCL-1 pathway in venetoclax-resistant AML. Further research into second-generation MCL-1 inhibitors with improved safety profiles is warranted to build upon these foundational insights.
References
- 1. researchgate.net [researchgate.net]
- 2. Venetoclax-Based Combination Regimens in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Study of AZD5991 alone or in combination with venetoclax in relapsed or refractory haematologic malignancies. [astrazenecaclinicaltrials.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for MCL-1 Inhibition: A Comparative Analysis of AZD-5991 and VU661013
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical MCL-1 inhibitors AZD-5991 and VU661013. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of their mechanism of action and experimental evaluation.
Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a hallmark of various cancers, contributing to tumor survival and resistance to therapy. Consequently, the development of potent and selective MCL-1 inhibitors is a significant focus in oncology research. This guide focuses on two such inhibitors: this compound, developed by AstraZeneca, and VU661013, originating from Vanderbilt University. Both compounds are potent and selective inhibitors of MCL-1, designed to induce apoptosis in cancer cells dependent on this survival protein.
Performance at a Glance: Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and VU661013, offering a direct comparison of their potency and selectivity.
Table 1: Potency and Selectivity of this compound and VU661013
| Parameter | This compound | VU661013 |
| Target | MCL-1 | MCL-1 |
| Binding Affinity (Ki) to human MCL-1 | 0.13 nM[1] | 97 ± 30 pM[1][2][3][4] |
| Selectivity (Ki) vs. BCL-2 | > 40 µM[1] | 0.73 µM[1][2][3][4][5] |
| Selectivity (Ki) vs. BCL-xL | > 40 µM[1] | > 40 µM[1][2][3][4][5] |
| Selectivity (Ki) vs. BCL-w | Not Reported | Not Reported |
| Selectivity (Ki) vs. BFL-1 | Not Reported | Not Reported |
Table 2: In Vitro Cellular Activity of this compound and VU661013
| Cell Line | Cancer Type | This compound (EC50/GI50) | VU661013 (GI50) |
| MOLP-8 | Multiple Myeloma | 33 nM (Caspase EC50) | Not Reported |
| MV4-11 | Acute Myeloid Leukemia | 24 nM (Caspase EC50) | Sensitive (Specific GI50 not reported)[3] |
| OCI-AML3 | Acute Myeloid Leukemia | Not Reported | Sensitive (Specific GI50 not reported)[3] |
| MOLM-13 | Acute Myeloid Leukemia | Not Reported | Sensitive (Specific GI50 not reported)[3] |
Delving Deeper: Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and VU661013.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is employed to determine the binding affinity (Ki) of inhibitors to MCL-1.
Principle: The assay measures the disruption of the interaction between MCL-1 and a fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., BAK or BIM). MCL-1 is typically tagged with a donor fluorophore (e.g., Terbium), and the peptide is labeled with an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor that binds to MCL-1 will displace the labeled peptide, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Recombinant human MCL-1 protein and a fluorescently labeled pro-apoptotic peptide (e.g., FITC-BAK) are prepared in an appropriate assay buffer.
-
Compound Preparation: A serial dilution of the test compound (this compound or VU661013) is prepared.
-
Assay Reaction: In a microplate, MCL-1 protein, the fluorescently labeled peptide, and the test compound are mixed.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation at the donor's wavelength and emission detection at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of acceptor to donor emission is calculated. The Ki value is determined by fitting the dose-response curve of the inhibitor to a competitive binding model.
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This assay is used to measure the induction of apoptosis in cancer cells treated with MCL-1 inhibitors by quantifying the activity of caspases 3 and 7, key executioner caspases.
Principle: The Caspase-Glo® 3/7 assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspases 3 and 7. Cleavage of the substrate releases a substrate for luciferase, leading to the generation of a luminescent signal that is proportional to the amount of active caspase 3/7.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines are seeded in a 96-well plate and treated with varying concentrations of the MCL-1 inhibitor (this compound or VU661013) for a specified period (e.g., 6, 24, or 48 hours).
-
Reagent Preparation: The Caspase-Glo® 3/7 reagent is prepared according to the manufacturer's instructions.
-
Assay Procedure: The Caspase-Glo® 3/7 reagent is added directly to the cell culture wells.
-
Incubation: The plate is incubated at room temperature to allow for cell lysis and the enzymatic reaction to occur.
-
Detection: The luminescent signal is measured using a luminometer.
-
Data Analysis: The luminescence values are normalized to a vehicle-treated control to determine the fold-increase in caspase activity. The EC50 value, the concentration of the inhibitor that induces 50% of the maximal caspase activity, is calculated from the dose-response curve.
Visualizing the Science: Diagrams
The following diagrams, generated using the DOT language, illustrate the MCL-1 signaling pathway and a typical experimental workflow for evaluating MCL-1 inhibitors.
Caption: MCL-1 Signaling Pathway and Inhibition.
Caption: Preclinical Evaluation Workflow for MCL-1 Inhibitors.
Comparative Summary and Conclusion
Both this compound and VU661013 are highly potent and selective inhibitors of MCL-1, demonstrating picomolar binding affinities. Their high selectivity against other BCL-2 family members, such as BCL-2 and BCL-xL, is a critical feature, as it is expected to minimize off-target effects and associated toxicities.
Similarities:
-
Target and Mechanism: Both compounds directly target MCL-1 and function as BH3 mimetics, disrupting the interaction of MCL-1 with pro-apoptotic proteins to induce apoptosis.
-
Potency: Both inhibitors exhibit picomolar affinity for human MCL-1.
-
Selectivity: Both demonstrate high selectivity for MCL-1 over other BCL-2 family proteins.
-
Therapeutic Potential: Both have shown significant anti-tumor activity in preclinical models of hematological malignancies, particularly AML and multiple myeloma.
Differences:
-
Development Stage: this compound has progressed to Phase 1 clinical trials, providing initial human safety and pharmacokinetic data. The clinical development status of VU661013 is less publicly documented.
-
Reported Data: More extensive quantitative data on the cellular activity of this compound across a range of cell lines is publicly available compared to VU661013.
-
Combination Studies: While both have been studied in combination with other agents, the synergy of VU661013 with the BCL-2 inhibitor venetoclax has been a particular focus of published research, especially in the context of venetoclax resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 美国GlpBio - VU0661013 | Cas# 2131184-57-9 [glpbio.cn]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling AZD-5991
AZD-5991 is a potent and selective macrocyclic inhibitor of Mcl-1, an anti-apoptotic protein.[1][2] Due to its potency, researchers, scientists, and drug development professionals must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Classification
The Safety Data Sheet (SDS) from MedchemExpress classifies this compound with the following hazards:
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4)
-
H315: Causes skin irritation (Skin corrosion/irritation - Category 2)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[3]
It is important to note that another supplier, Cayman Chemical, does not classify the substance as hazardous according to the Globally Harmonized System (GHS). However, given the potent biological activity of this compound, it is imperative to follow the more stringent safety precautions.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for the safe handling of this compound. The following table summarizes the required PPE for various stages of handling.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-resistant gown or lab coat- Double-gloving with nitrile gloves- Safety glasses with side shields or chemical splash goggles- Face shield- Respiratory protection (e.g., N95 or higher rated respirator) |
| Solution Preparation and Handling | - Disposable, fluid-resistant gown or lab coat- Double-gloving with nitrile gloves- Chemical splash goggles- Face shield (if there is a splash hazard) |
| Waste Disposal | - Disposable, fluid-resistant gown or lab coat- Heavy-duty nitrile gloves- Chemical splash goggles |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure when working with this compound. The following diagram illustrates the recommended handling workflow.
Experimental Protocols
Weighing and Solubilization of this compound (Solid)
-
Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and initial solubilization activities within a certified chemical fume hood or a ventilated balance enclosure.
-
-
Weighing:
-
Carefully weigh the desired amount of solid this compound.
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.
-
-
Solubilization:
-
Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed this compound.
-
Gently swirl or vortex to ensure complete dissolution.
-
The stock solution should be stored at -20°C.[4]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a clearly labeled, sealed hazardous liquid waste container.
-
Decontamination: Work surfaces should be decontaminated with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory detergent) after each use.
-
Disposal: All hazardous waste must be disposed of in accordance with institutional and local regulations for chemical waste.
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with the potent Mcl-1 inhibitor, this compound, and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
